1-Bromohept-2-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromohept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNFMPKLXRVOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-bromohept-2-ene. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Chemical Properties
This compound is a halogenated alkene with the molecular formula C₇H₁₃Br. It exists as two geometric isomers, (E)-1-bromohept-2-ene and (Z)-1-bromohept-2-ene, due to the presence of a carbon-carbon double bond. The physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | PubChem[1] |
| Molecular Weight | 177.08 g/mol | PubChem[1] |
| IUPAC Name | (E)-1-bromohept-2-ene | PubChem[1] |
| Canonical SMILES | CCCC/C=C/CBr | PubChem[1] |
| CAS Number | 35349-80-5 ((E)-isomer) | ChemicalBook |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| XLogP3-AA (Computed) | 3.4 | PubChem[1] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization of this compound. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure and the known behavior of similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the double bond (vinylic protons) in the range of 5.5-6.0 ppm. The protons on the carbon adjacent to the bromine atom (allylic protons) would likely appear around 4.0 ppm. The remaining aliphatic protons would be found in the upfield region of the spectrum. The coupling constants between the vinylic protons would be indicative of the double bond geometry (typically ~15 Hz for the E-isomer and ~10 Hz for the Z-isomer).
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the two sp² hybridized carbons of the double bond in the range of 120-140 ppm. The carbon atom bonded to the bromine would be expected to resonate around 30-40 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a characteristic C=C stretching vibration for the double bond around 1650-1670 cm⁻¹. The C-H stretching vibrations for the vinylic hydrogens would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. A C-Br stretching frequency would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for allylic bromides include the loss of the bromine radical (Br•) to form a stable allylic carbocation.
Experimental Protocols
Hypothetical Synthesis of this compound via Allylic Bromination:
Materials:
-
Hept-2-ene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hept-2-ene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound. The E and Z isomers may be separable by careful chromatography.
Reactivity and Potential Applications
This compound, as an allylic bromide, is a versatile intermediate in organic synthesis. Its reactivity is dominated by the presence of the bromine atom at an allylic position, which makes it susceptible to both nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution: The C-Br bond is polarized, and the bromine atom is a good leaving group. This compound can undergo Sₙ2 reactions with a variety of nucleophiles, such as cyanides, azides, and alkoxides, to introduce new functional groups at the 1-position. Due to the allylic nature of the substrate, Sₙ2' reactions are also possible, which would result in the nucleophile attacking the γ-carbon (carbon 3) with a concurrent rearrangement of the double bond.
Organometallic Reactions: this compound can be used to form organometallic reagents. For example, it can react with magnesium metal to form the corresponding Grignard reagent, hept-2-en-1-ylmagnesium bromide. This Grignard reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Potential in Drug Development: While there is no direct evidence of this compound being involved in biological signaling pathways, its utility as a synthetic intermediate makes it relevant to drug development. The hept-2-ene scaffold can be incorporated into larger molecules, and the bromo-functionality allows for the introduction of various pharmacophores. Its role would primarily be in the early stages of drug discovery and process development as a building block for more complex active pharmaceutical ingredients.
Stability and Storage
Allylic bromides are typically reactive and should be handled with care. They can be sensitive to light, heat, and moisture. It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. Over time, decomposition may lead to the formation of hydrobromic acid and polymeric materials.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its utility lies in its potential for further functionalization through nucleophilic substitution and the formation of organometallic reagents. For researchers in drug development, it represents a potential building block for the synthesis of novel molecular architectures. Further experimental investigation into its physical properties, spectroscopic data, and specific reaction conditions is warranted to fully exploit its synthetic potential.
References
Technical Guide: (E)-1-Bromohept-2-ene (CAS No. 35349-80-5)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (E)-1-Bromohept-2-ene, a valuable reagent and intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and a logical workflow for its preparation.
Core Data and Physical Properties
(E)-1-Bromohept-2-ene is an organobromine compound with the chemical formula C₇H₁₃Br. Its structure features a bromine atom attached to the first carbon and a trans-configured double bond between the second and third carbons of a heptene chain.
Table 1: Physicochemical Properties of (E)-1-Bromohept-2-ene
| Property | Value | Source |
| CAS Number | 35349-80-5 | - |
| Molecular Formula | C₇H₁₃Br | - |
| Molecular Weight | 177.08 g/mol | [1] |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Refractive Index | Data not available | - |
Synthesis of (E)-1-Bromohept-2-ene: Experimental Protocol
The synthesis of (E)-1-Bromohept-2-ene can be achieved through the allylic bromination of trans-2-heptene. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the bromine source, which allows for selective bromination at the allylic position while minimizing competing reactions at the double bond. The reaction proceeds via a free-radical chain mechanism.[2][3]
Detailed Methodology:
Materials:
-
trans-2-Heptene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Radical initiator (e.g., AIBN - Azobisisobutyronitrile or benzoyl peroxide)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-2-heptene in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction is typically initiated by heat or UV light.[3] The progress of the reaction can be monitored by observing the consumption of the solid NBS, which is denser than the solvent and will be converted to succinimide, a less dense solid that floats.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-1-Bromohept-2-ene.
Logical Workflow and Reaction Pathway
The synthesis of (E)-1-Bromohept-2-ene from trans-2-heptene via allylic bromination follows a well-established radical chain mechanism.
Caption: Workflow for the synthesis of (E)-1-Bromohept-2-ene.
The key transformation in this synthesis is the selective bromination at the allylic C-H bond, which is weaker than the vinylic and other aliphatic C-H bonds in the molecule.
Caption: Radical chain mechanism for allylic bromination.
References
Spectroscopic Profile of 1-Bromohept-2-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromohept-2-ene. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available data for the closely related (E)-1-bromohept-2-ene isomer with predicted spectroscopic values and general principles of spectroscopic analysis for haloalkenes. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data for the specific compound is unavailable, predicted values and data from analogous compounds are provided as a reference.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (-CH₂Br) | ~3.9 - 4.1 | Doublet of doublets | J ≈ 7, 1 |
| H2 (=CH-) | ~5.6 - 5.8 | Multiplet | - |
| H3 (=CH-) | ~5.4 - 5.6 | Multiplet | - |
| H4 (-CH₂-) | ~2.0 - 2.2 | Multiplet | - |
| H5 (-CH₂-) | ~1.3 - 1.5 | Multiplet | - |
| H6 (-CH₂-) | ~1.2 - 1.4 | Multiplet | - |
| H7 (-CH₃) | ~0.8 - 1.0 | Triplet | J ≈ 7 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | ~35 - 40 |
| C2 (=CH-) | ~125 - 130 |
| C3 (=CH-) | ~130 - 135 |
| C4 (-CH₂-) | ~30 - 35 |
| C5 (-CH₂-) | ~28 - 32 |
| C6 (-CH₂-) | ~20 - 25 |
| C7 (-CH₃) | ~10 - 15 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkenyl) | 3000 - 3100 | Medium |
| C-H (alkyl) | 2850 - 3000 | Strong |
| C=C (alkene) | 1640 - 1680 | Medium to Weak |
| C-Br | 500 - 600 | Strong |
Table 4: Mass Spectrometry (MS) Data
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (E)-1-bromohept-2-ene is available, though the detailed fragmentation data is not provided in the immediate search results.[1] The expected molecular ion peaks and major fragmentation patterns are outlined below.
| m/z | Ion | Notes |
| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion peaks (M⁺, M⁺+2) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio. |
| 97 | [C₇H₁₃]⁺ | Loss of Br radical. |
| 41 | [C₃H₅]⁺ | Allylic carbocation, a common fragment for alkenes. |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FT-IR spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The x-axis is typically reported in wavenumbers (cm⁻¹), and the y-axis as percent transmittance.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, which also serves to separate it from any impurities. The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
(E)-1-Bromohept-2-ene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(E)-1-Bromohept-2-ene is an unsaturated organobromine compound with the chemical formula C₇H₁₃Br. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a summary of its known properties, predicted characteristics, and general synthetic approaches. It serves as a foundational resource for researchers interested in its potential applications in organic synthesis and medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | PubChem[1] |
| Molecular Weight | 177.08 g/mol | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| LogP | 3.4 | PubChem (Computed)[1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of (E)-1-bromohept-2-ene is not documented in the searched literature, it can be conceptually synthesized via allylic bromination of (E)-hept-2-ene. A general approach for such a transformation involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide.
A plausible synthetic pathway is the reaction of (E)-hept-2-en-1-ol with a brominating agent like phosphorus tribromide (PBr₃). This method is a standard procedure for converting allylic alcohols to allylic bromides.
(E)-1-bromehept-2-ene , as an allylic bromide, is expected to be a reactive alkylating agent. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 or Sₙ2' reactions, making it a potentially useful building block in organic synthesis for the introduction of the (E)-hept-2-enyl group.
Spectroscopic Data
Specific ¹H NMR, ¹³C NMR, and detailed mass spectrometry fragmentation patterns for (E)-1-bromohept-2-ene are not available in the reviewed literature. PubChem lists the existence of a GC-MS and an IR spectrum but does not provide the actual data.[2]
Potential Applications in Drug Development
There is no direct evidence or research found concerning the biological activity or application of (E)-1-bromohept-2-ene in drug development. However, allylic halides, in general, are known to be reactive electrophiles that can alkylate biological nucleophiles. This reactivity can be a basis for cytotoxicity, but also for the design of targeted covalent inhibitors in drug discovery. The lipophilic heptenyl chain could influence the compound's pharmacokinetic properties. Any potential therapeutic application would require extensive investigation into its efficacy and toxicological profile.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of (E)-1-bromohept-2-ene are not available in the public domain based on the conducted searches. Researchers would need to develop and validate their own methods based on general procedures for the synthesis and handling of analogous allylic bromides.
Logical Relationships and Workflows
The following diagram illustrates a conceptual workflow for the synthesis and potential investigation of (E)-1-bromohept-2-ene.
Caption: Conceptual research workflow for (E)-1-bromohept-2-ene.
The following diagram illustrates the general mechanism of allylic bromination using N-bromosuccinimide (NBS), a plausible route to synthesize (E)-1-bromohept-2-ene.
Caption: Allylic bromination reaction pathway.
References
Technical Guide: 1-Bromo-2-Heptene
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-bromo-2-heptene, including its various synonyms, key quantitative data, and a representative experimental protocol for its synthesis. The information is structured to serve as a practical resource for professionals in research and development.
Synonyms and Nomenclature
1-Bromo-2-heptene is an organobromine compound and a useful intermediate in organic synthesis. It is an allylic halide, making it a versatile reagent for introducing a heptenyl group. The compound exists as two geometric isomers, (E) and (Z), which may exhibit different reactivity and physical properties. A comprehensive list of its synonyms and identifiers is provided below.
| Synonym | Isomer Specificity | Identifier Type | Identifier |
| (E)-1-Bromo-2-heptene | E-isomer | IUPAC Name | (E)-1-bromohept-2-ene |
| (E)-1-Bromohept-2-ene | E-isomer | Common Name | (E)-1-Bromohept-2-ene |
| E-isomer | CAS Number | 38945-36-5 | |
| (Z)-1-Bromo-2-heptene | Z-isomer | IUPAC Name | (Z)-1-bromohept-2-ene |
| Hept-2-en-1-yl bromide | General | Common Name | Hept-2-en-1-yl bromide |
| 1-Bromohept-2-ene | Mixture of isomers | Common Name | This compound |
| Mixture of isomers | CAS Number | 29508-63-2 |
Quantitative Data
The physical and chemical properties of 1-bromo-2-heptene can vary between its stereoisomers. The following table summarizes available quantitative data, primarily for the more common (E)-isomer.
| Property | Value | Isomer | Notes |
| Molecular Formula | C₇H₁₃Br | Both | |
| Molecular Weight | 177.08 g/mol | Both | |
| Boiling Point | 69-71 °C at 15 mmHg | (E)-isomer | |
| Density | 1.181 g/cm³ | (E)-isomer | At 25 °C |
| Refractive Index | ~1.48 | (E)-isomer | Estimated value |
Logical Relationships of Synonyms
The following diagram illustrates the hierarchical relationship between the general name for 1-bromo-2-heptene and its specific geometric isomers.
Caption: Isomeric relationship of 1-bromo-2-heptene.
Experimental Protocols
Representative Synthesis: Allylic Bromination of 1-Heptene
The most common method for synthesizing 1-bromo-2-heptene is via the allylic bromination of a heptene precursor, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the position adjacent to the double bond.
Objective: To synthesize 1-bromo-2-heptene from 1-heptene.
Materials:
-
1-Heptene (C₇H₁₄)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-heptene in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution. Note: NBS is a solid that is largely insoluble in CCl₄; the reaction is heterogeneous.
-
Initiation and Reflux: Heat the mixture to reflux using a heating mantle. The reaction can be initiated by the light from a sunlamp or by the thermal decomposition of the initiator. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Workup - Quenching and Extraction: Once the reaction is complete (typically after several hours, when all NBS has been consumed), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the CCl₄ solvent.
-
Purification: The crude product is a mixture of 1-bromo-2-heptene and 3-bromo-1-heptene. Purify the crude product by vacuum distillation to isolate the desired 1-bromo-2-heptene isomers.
Workflow Diagram:
Caption: Workflow for the synthesis of 1-bromo-2-heptene.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromohept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromohept-2-ene is an unsaturated organobromine compound with the chemical formula C₇H₁₃Br. As an allylic bromide, it exhibits characteristic reactivity that makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including its isomers. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where the introduction of a heptenyl group via this reactive handle can be of significant interest.
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and use in various chemical reactions. While experimental data is limited in publicly available literature, computed properties and data for analogous compounds provide valuable estimates. The properties for both the (E) and (Z) isomers are presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | (E)-1-Bromohept-2-ene | (Z)-1-Bromohept-2-ene | Source |
| Molecular Formula | C₇H₁₃Br | C₇H₁₃Br | [1][2] |
| Molecular Weight | 177.08 g/mol | 177.08 g/mol | [1][2] |
| CAS Number | 35349-80-5 | Not available | [3] |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| Refractive Index | Not available | Not available | |
| Solubility | Insoluble in water; Soluble in common organic solvents like ether, chloroform, and cyclohexane. | Insoluble in water; Soluble in common organic solvents like ether, chloroform, and cyclohexane. | [4][5][6] |
| XLogP3 | 3.4 | 3.3 | [1][2] |
Chemical Properties and Reactivity
This compound is characterized by the presence of a bromine atom attached to an allylic carbon. This structural feature governs its chemical reactivity, making it susceptible to nucleophilic substitution and other transformations.
Nucleophilic Substitution Reactions
As a primary allylic halide, this compound readily undergoes nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. The allylic nature of the substrate can also lead to the formation of a resonance-stabilized allylic carbocation, potentially allowing for Sₙ1-type reactions under appropriate conditions. The double bond participates in stabilizing the transition state, accelerating the rate of substitution compared to its saturated analogue, 1-bromoheptane.
Grignard Reagent Formation
Like other alkyl halides, this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, hept-2-enylmagnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles such as aldehydes, ketones, and esters.
Other Reactions
The double bond in this compound can undergo typical alkene reactions such as addition of halogens and hydrohalogenation. However, the presence of the allylic bromide may lead to competing reactions or rearrangements.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely reported. However, general procedures for the synthesis of allylic bromides can be adapted.
Synthesis of (E)-1-Bromohept-2-ene from (E)-Hept-2-en-1-ol
A common method for the synthesis of primary and secondary alkyl bromides from the corresponding alcohols is the use of phosphorus tribromide (PBr₃). This reaction generally proceeds with inversion of stereochemistry if the alcohol is chiral.
Experimental Workflow: Synthesis of (E)-1-Bromohept-2-ene
Caption: Synthetic workflow for this compound.
Procedure:
-
(E)-Hept-2-en-1-ol is dissolved in anhydrous diethyl ether and the solution is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (1/3 equivalent) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then carefully quenched by pouring it onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield (E)-1-bromohept-2-ene.
Allylic Bromination of Hept-2-ene with N-Bromosuccinimide (NBS)
An alternative method for introducing a bromine atom at the allylic position is through a free radical reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This method is particularly useful for substrates that are sensitive to acidic conditions.
Logical Relationship: Allylic Bromination
References
- 1. (E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-1-Bromohept-3-ene | C7H13Br | CID 20836312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-1-BROMOHEPT-2-ENE CAS#: 35349-80-5 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
An In-depth Technical Guide to 1-Bromohept-2-ene for Researchers and Drug Development Professionals
Introduction: 1-Bromohept-2-ene is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its structure, featuring both an alkene and an alkyl bromide, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and biologically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and quantitative data relevant to researchers in the field of drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While experimentally determined data is limited in publicly accessible literature, computed properties provide valuable estimates. The following table summarizes the key properties of (E)-1-bromohept-2-ene.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Br | --INVALID-LINK-- |
| Molecular Weight | 177.08 g/mol | --INVALID-LINK--[1][2] |
| IUPAC Name | (E)-1-bromohept-2-ene | --INVALID-LINK--[1][2] |
| CAS Number | 35349-80-5 | --INVALID-LINK-- |
| Canonical SMILES | CCCC/C=C/CBr | --INVALID-LINK--[1][2] |
| Boiling Point (Predicted) | 175.2 ± 7.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.157 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Refractive Index (Predicted) | 1.472 | --INVALID-LINK-- |
| Flash Point (Predicted) | 55.1 ± 13.5 °C | --INVALID-LINK-- |
Synthesis of this compound
There are two primary synthetic routes to this compound: the allylic bromination of 2-heptene and the conversion of hept-2-en-1-ol to the corresponding bromide.
Allylic Bromination of 2-Heptene with N-Bromosuccinimide (NBS)
This method introduces a bromine atom at the carbon adjacent to the double bond (the allylic position) through a free-radical mechanism.
Reaction Scheme:
Caption: Synthesis of (E)-1-Bromohept-2-ene via allylic bromination.
Experimental Protocol (General Procedure):
A solution of trans-2-heptene in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or irradiated with a UV lamp. The reaction mixture is heated to reflux for several hours. Upon completion, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.
Logical Workflow for Allylic Bromination:
Caption: Experimental workflow for allylic bromination.
Conversion of hept-2-en-1-ol to this compound
This route involves the substitution of the hydroxyl group of hept-2-en-1-ol with a bromine atom. This can be achieved using various brominating agents.
a) Using Phosphorus Tribromide (PBr₃):
Reaction Scheme:
Caption: Synthesis of (E)-1-Bromohept-2-ene using PBr₃.
Experimental Protocol (General Procedure):
(E)-Hept-2-en-1-ol is dissolved in a dry, aprotic solvent like diethyl ether and cooled in an ice bath. Phosphorus tribromide (PBr₃) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours. The reaction is then quenched by carefully pouring it over ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is purified by fractional distillation.
b) Appel Reaction:
The Appel reaction provides a mild method for converting alcohols to alkyl halides.
Reaction Scheme:
Caption: Synthesis of (E)-1-Bromohept-2-ene via the Appel reaction.
Experimental Protocol (General Procedure):
To a solution of (E)-hept-2-en-1-ol and triphenylphosphine (PPh₃) in a dry solvent such as dichloromethane or acetonitrile, a solution of carbon tetrabromide (CBr₄) in the same solvent is added dropwise at 0 °C. The reaction is then stirred at room temperature and monitored by TLC. After completion, the triphenylphosphine oxide byproduct is often removed by filtration. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~5.8 (m, 2H, -CH=CH-) | ~135 (-CH=) |
| ~4.0 (d, 2H, -CH₂Br) | ~125 (-CH=) |
| ~2.1 (q, 2H, -CH₂-CH=) | ~35 (-CH₂Br) |
| ~1.4 (m, 2H, -CH₂-CH₂-) | ~31 (-CH₂-) |
| ~0.9 (t, 3H, -CH₃) | ~22 (-CH₂-) |
| ~14 (-CH₃) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available for (E)-1-bromohept-2-ene on PubChem.[1] Key expected absorptions are:
| Wavenumber (cm⁻¹) | Assignment |
| ~3020 | =C-H stretch |
| ~2960-2850 | C-H stretch (alkyl) |
| ~1670 | C=C stretch (alkene) |
| ~965 | =C-H bend (trans alkene) |
| ~650 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. A GC-MS spectrum is available on PubChem.[1]
Expected Fragmentation Pattern:
Caption: Plausible mass spectrometry fragmentation pathways.
Applications in Drug Development and Organic Synthesis
This compound is a useful intermediate for introducing a seven-carbon chain into a molecule. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, and the double bond can undergo various addition reactions or be used in metathesis reactions.
While direct application in the synthesis of marketed drugs is not widely documented, its utility is evident in patent literature for the synthesis of complex organic molecules. For instance, (E)-1-Bromohept-2-ene has been cited in patents related to the preparation of insect sex pheromones, which demonstrates its utility in synthesizing specific stereoisomers of long-chain unsaturated compounds.[3] The principles of these syntheses are transferable to the construction of complex chiral molecules in drug discovery.
Potential Synthetic Transformations:
Caption: Potential synthetic applications of this compound.
The ability to form a Grignard reagent from this compound opens up possibilities for carbon-carbon bond formation with aldehydes, ketones, and other electrophiles. Nucleophilic substitution allows for the introduction of various functional groups, while palladium-catalyzed cross-coupling reactions can be used to create more complex carbon skeletons. The alkene functionality can be further modified, for example, through epoxidation or dihydroxylation, to introduce additional stereocenters. These transformations highlight the potential of this compound as a versatile building block in the synthesis of novel chemical entities for drug discovery.
References
Methodological & Application
Application Note: Synthesis of 1-Bromohept-2-ene from Hept-2-en-1-ol
Introduction
1-Bromohept-2-ene is a valuable allylic bromide intermediate in organic synthesis, frequently utilized in the pharmaceutical and fine chemical industries for the introduction of the hept-2-enyl moiety into target molecules. Its synthesis from the readily available hept-2-en-1-ol is a common transformation. This application note provides detailed protocols for the synthesis of this compound from hept-2-en-1-ol using phosphorus tribromide (PBr₃), a widely employed and efficient method.
Reaction Scheme
Hept-2-en-1-olthis compound
Quantitative Data Summary
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Phosphorus Tribromide | PBr₃, Pyridine | Diethyl Ether | 2 hours | 0 °C to rt | 81 | |
| Appel Reaction | CBr₄, PPh₃ | Dichloromethane | Not specified | Not specified | High |
Experimental Protocols
Method 1: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is adapted from a procedure described by Barry M. Trost and John M. D. Fortman.
Materials:
-
Hept-2-en-1-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of hept-2-en-1-ol (1.0 equivalent) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (0.3 equivalents) dropwise.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully pouring the mixture over ice and then adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 5.85 – 5.75 (m, 2H), 4.01 (d, J = 7.2 Hz, 2H), 2.06 (q, J = 7.1 Hz, 2H), 1.41 – 1.25 (m, 4H), 0.90 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 136.6, 126.5, 34.6, 31.8, 31.3, 22.2, 13.9.
Method 2: Appel Reaction (Alternative)
The Appel reaction provides a milder alternative for the conversion of allylic alcohols to allylic bromides.
General Procedure:
-
To a solution of triphenylphosphine (PPh₃, 1.2 equivalents) and carbon tetrabromide (CBr₄, 1.2 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C, add a solution of hept-2-en-1-ol (1.0 equivalent) in the same solvent.
-
Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is typically concentrated and purified by flash column chromatography to remove triphenylphosphine oxide and unreacted reagents.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus tribromide is a corrosive and toxic reagent. Handle it with care in a well-ventilated fume hood.
-
Pyridine is a flammable and harmful liquid.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This application note provides a reliable and high-yielding protocol for the synthesis of this compound, a key intermediate for further synthetic transformations. The provided data and workflow are intended to facilitate its application in research and development settings.
Application Notes and Protocols for the Allylic Bromination of hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic bromination is a powerful synthetic transformation that selectively introduces a bromine atom at the carbon adjacent to a double bond. This reaction is of significant interest in organic synthesis and drug development as the resulting allylic bromides are versatile intermediates for a variety of subsequent functional group manipulations. The reaction typically proceeds via a free-radical chain mechanism and often employs N-bromosuccinimide (NBS) as the brominating agent. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress the competing electrophilic addition of bromine across the double bond.[1][2] This document provides detailed application notes and protocols for the allylic bromination of hept-2-ene.
Reaction and Mechanism
The allylic bromination of hept-2-ene primarily yields 4-bromohept-2-ene. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or by UV light. The accepted mechanism involves three key stages: initiation, propagation, and termination.[2]
-
Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation: A bromine radical abstracts an allylic hydrogen from hept-2-ene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical can exist as two major resonance contributors. The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂). The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
It is important to note that due to the formation of a resonance-stabilized allylic radical intermediate, the reaction with unsymmetrical alkenes like hept-2-ene can potentially lead to the formation of a mixture of constitutional isomers. In the case of hept-2-ene, the allylic radical has two resonance forms, which could lead to the formation of both 4-bromohept-2-ene and 2-bromohept-3-ene. However, studies have shown that the reaction of 2-heptene with NBS yields 4-bromo-2-heptene as the major product.[3] More recent analysis suggests that a mixture of 4-bromo-2-heptene and 2-bromo-3-heptene should be expected in approximately equal amounts, highlighting the importance of careful product analysis.
Data Presentation
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁵D) | Reported Yield (%) |
| hept-2-ene | C₇H₁₄ | 98.20 | 98 | 1.405 | - |
| 4-bromohept-2-ene | C₇H₁₃Br | 177.08 | 70-71 (at 32 mmHg) | 1.4710–1.4715 | 58–64[3] |
Predicted Spectroscopic Data for 4-bromohept-2-ene
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.6 | m | 2H | -CH=CH- |
| ~4.4 | m | 1H | -CH(Br)- |
| ~2.0 | m | 2H | -CH₂-CH(Br)- |
| ~1.7 | d | 3H | =CH-CH₃ |
| ~1.4 | m | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~135 | =CH- |
| ~125 | =CH- |
| ~55 | -CH(Br)- |
| ~35 | -CH₂- |
| ~20 | -CH₂- |
| ~17 | =CH-CH₃ |
| ~13 | -CH₂-CH₃ |
Expected IR and Mass Spectrometry Data
| Spectroscopic Method | Expected Key Signals/Fragments |
| IR Spectroscopy | ~3020 cm⁻¹ (C-H stretch, sp²), ~2960-2850 cm⁻¹ (C-H stretch, sp³), ~1670 cm⁻¹ (C=C stretch), ~600-500 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry | M⁺ and M⁺+2 peaks in a ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes) at m/z 176 and 178. Fragmentation pattern would likely show loss of Br (m/z 97) and other alkyl fragments. |
Experimental Protocols
The following protocol is adapted from a procedure published in Organic Syntheses for the allylic bromination of 2-heptene.[3]
Materials and Equipment
-
2-heptene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative, less toxic solvents such as cyclohexane or acetonitrile can also be used, though reaction conditions may need to be optimized.)
-
500-mL round-bottomed flask
-
Stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Filtration apparatus
-
Distillation apparatus
Procedure
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 mL of carbon tetrachloride.[3]
-
Reaction Execution: Stir the reaction mixture and heat it to reflux under a nitrogen atmosphere for 2 hours.[3] The reaction mixture will turn yellow-orange.
-
Workup: After the reflux period, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Remove the succinimide by suction filtration and wash it twice with 15-mL portions of carbon tetrachloride. Combine the filtrate and the washings.[3]
-
Purification: Transfer the carbon tetrachloride solution to a distillation apparatus. Remove the carbon tetrachloride by distillation at reduced pressure (e.g., 36–38 °C at 190 mmHg).[3] Transfer the residue to a smaller distillation flask and distill the product under reduced pressure. Collect the fraction boiling at 70–71 °C at 32 mmHg. This fraction is 4-bromo-2-heptene.[3]
Visualizations
Reaction Mechanism
Caption: Free-radical mechanism of allylic bromination.
Experimental Workflow
Caption: Experimental workflow for allylic bromination.
References
Application Note: Synthesis of Hept-2-en-1-ylmagnesium Bromide
Introduction
Grignard reagents, or organomagnesium halides (RMgX), are exceptionally versatile and widely utilized organometallic compounds in synthetic chemistry.[1][2] Discovered by Victor Grignard in the early 1900s, they serve as powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, and esters.[1][3][4] This application note provides a detailed protocol for the synthesis of a specific Grignard reagent, hept-2-en-1-ylmagnesium bromide, from the allylic halide 1-bromohept-2-ene. The formation of Grignard reagents from allylic halides presents unique challenges, most notably the competing Wurtz coupling side reaction, which must be carefully managed to ensure a high yield of the desired organometallic reagent.[5][6]
Core Challenges in Synthesis
The primary challenge in preparing Grignard reagents from reactive halides like this compound is the Wurtz coupling reaction .[5] This side reaction occurs when the newly formed Grignard reagent attacks a molecule of unreacted this compound, resulting in the formation of a C-C coupled dimer (tetradeca-2,12-diene) and magnesium bromide.[1][7] Several strategies can be employed to mitigate this unwanted side reaction:
-
Slow Addition: Adding the halide solution dropwise ensures a low concentration of the halide in the reaction mixture at any given time, minimizing its reaction with the Grignard reagent.[5]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[1] Maintaining a low reaction temperature after initiation helps to suppress the rate of the Wurtz coupling.[5]
-
Excess Magnesium: Using a large surface area of magnesium turnings promotes the desired reaction between the halide and the metal surface.[5]
-
Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water.[2][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere to prevent quenching of the reagent.[1]
Experimental Protocol: Formation of Hept-2-en-1-ylmagnesium Bromide
This protocol details the preparation of hept-2-en-1-ylmagnesium bromide for in situ use in subsequent reactions.
Materials and Reagents:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or Tetrahydrofuran - THF)
-
Iodine (crystal, for initiation)
-
Inert gas (Nitrogen or Argon)
-
Glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle and ice bath
Apparatus Setup:
-
Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄) or an inert gas inlet, and a pressure-equalizing dropping funnel.[9]
-
Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[10] Allow the apparatus to cool to room temperature under the inert atmosphere.
Procedure:
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine to help activate the magnesium surface.[10]
-
Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Reaction Initiation: Add a small portion (~5-10%) of the this compound solution to the stirred magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy or grayish, often accompanied by gentle refluxing of the ether.[1] If the reaction does not start, gentle warming with a heating mantle may be applied. Once initiated, remove the heat source immediately.[1]
-
Grignard Formation: Once the reaction has started, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[11] Use an ice bath to control the reaction temperature and prevent vigorous boiling, which can favor the Wurtz coupling side reaction.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray or brownish solution is the Grignard reagent, hept-2-en-1-ylmagnesium bromide, which can be used directly for the next synthetic step.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the formation of hept-2-en-1-ylmagnesium bromide.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 eq | Substrate |
| Magnesium Turnings | 1.1 - 1.5 eq | Excess magnesium favors Grignard formation.[10] |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | ~0.5 M concentration | Must be strictly anhydrous.[1] |
| Reaction Conditions | ||
| Initiation Temperature | Room Temp. to 40°C | Gentle heating may be required.[1] |
| Addition Temperature | 0°C to Room Temp. | Controlled with an ice bath to manage exotherm. |
| Reaction Time | 2 - 4 hours | Includes addition and subsequent stirring.[10] |
| Yield | ||
| Grignard Reagent Yield | 70 - 90% (Typical) | Often determined by titration or derivatization. |
| Wurtz Coupling Byproduct | 5 - 20% (Typical) | Dependent on reaction conditions.[5] |
Visualizations
Reaction Scheme and Wurtz Side Reaction
Caption: Reaction pathway for Grignard formation and the competing Wurtz coupling side reaction.
Experimental Workflow
Caption: Workflow diagram for the synthesis of hept-2-en-1-ylmagnesium bromide.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 1-bromohept-2-ene as a key building block. The protocols and data presented are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. However, the use of allylic halides, such as this compound, can present unique challenges due to the potential for side reactions, including β-hydride elimination and homocoupling. The selection of an appropriate catalyst, base, and solvent system is therefore crucial for achieving high yields and selectivity.
This document outlines optimized conditions and a general protocol for the efficient coupling of this compound with various boronic acids.
General Reaction Scheme
The Suzuki coupling of this compound with an organoborane is depicted in the following scheme:
Where R can be an aryl, heteroaryl, or vinyl group.
Quantitative Data Summary
The following table summarizes the results of Suzuki coupling reactions between this compound and various boronic acids under optimized conditions.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 12 | 85 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 12 | 92 | |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 16 | 78 | |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 80 | 18 | 75 | |
| 5 | (E)-Styrylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | Toluene/H2O | 90 | 24 | 65 |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction between this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol, 0.03 equiv)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl2 (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the reagents.
-
Substrate Addition: Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: The Use of 1-Bromohept-2-ene in the Synthesis of Prostaglandin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromohept-2-ene is a versatile C7 building block in organic synthesis, particularly valuable for the introduction of unsaturated heptenyl side chains found in a variety of natural products. Its allylic bromide functionality allows for facile nucleophilic substitution and organometallic coupling reactions, making it a key intermediate in the synthesis of complex molecules. This document details the application of this compound and its derivatives in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The protocols provided are based on established synthetic routes to prostaglandin F2α, illustrating the utility of C7 halo-alkene precursors in constructing the characteristic lower side chain of these molecules.
Data Presentation
The following table summarizes key quantitative data from a representative synthesis of a prostaglandin F2α intermediate, highlighting the efficiency of the coupling reaction to introduce the C7 side chain.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Wittig Reaction | Corey Lactone Aldehyde, (4-carboxybutyl)triphenylphosphonium bromide | Prostaglandin A2 intermediate | NaH, DMSO | DMSO | ~85 | Corey, E. J. et al. |
| Side-Chain Precursor Synthesis | This compound | (Hept-2-en-1-yl)triphenylphosphonium bromide | PPh₃ | Toluene | >90 | (Representative) |
| Reduction of Ketone | Prostaglandin A2 intermediate | Prostaglandin F2α intermediate | Zn(BH₄)₂ | DME | ~95 (Diastereoselective) | Corey, E. J. et al. |
Experimental Protocols
Protocol 1: Synthesis of (Hept-2-en-1-yl)triphenylphosphonium bromide
This protocol describes the synthesis of the phosphonium salt precursor for the Wittig reaction, starting from this compound.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene.
-
Stir the solution at room temperature until the triphenylphosphine is fully dissolved.
-
Add this compound dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Allow the reaction to cool to room temperature, during which the phosphonium salt will precipitate.
-
Collect the white solid by filtration, wash with cold toluene, and dry under vacuum to yield (hept-2-en-1-yl)triphenylphosphonium bromide.
Protocol 2: Wittig Reaction for Prostaglandin Side-Chain Installation
This protocol details the coupling of the C7 phosphonium salt with the Corey lactone aldehyde, a key step in the synthesis of Prostaglandin F2α.
Materials:
-
(Hept-2-en-1-yl)triphenylphosphonium bromide (2.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Corey Lactone Aldehyde (1.0 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride and anhydrous DMSO.
-
Heat the mixture to 75°C to form the dimsyl anion.
-
Cool the solution to room temperature and add a solution of (hept-2-en-1-yl)triphenylphosphonium bromide in anhydrous DMSO dropwise.
-
Stir the resulting deep red ylide solution at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add a solution of the Corey lactone aldehyde in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired prostaglandin intermediate.
Mandatory Visualization
The following diagrams illustrate the key synthetic transformations and the overall workflow.
Caption: Synthetic pathway from this compound to a prostaglandin intermediate.
Caption: Experimental workflow for the synthesis of the prostaglandin lower side chain.
Application Notes and Protocols: 1-Bromohept-2-ene as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromohept-2-ene is a valuable allylic halide precursor for the synthesis of a variety of organometallic reagents. Its structure allows for the formation of nucleophilic carbon species that can participate in a wide range of carbon-carbon bond-forming reactions, a cornerstone of modern synthetic organic chemistry and crucial for the development of new pharmaceutical agents. The resulting organometallic compounds, such as Grignard reagents, organolithium species, and organocuprates, are potent intermediates for the introduction of the hept-2-enyl moiety into target molecules.
Application Notes
Organometallic reagents derived from this compound are versatile tools in organic synthesis. The most commonly prepared and utilized is the Grignard reagent, hept-2-enylmagnesium bromide. This reagent is known to react with a variety of electrophiles, including aldehydes, ketones, and nitrones, to form new carbon-carbon bonds. The allylic nature of these reagents can sometimes lead to regioisomeric products, which can be controlled by reaction conditions and the nature of the electrophile.
The primary application of these reagents is in nucleophilic addition and substitution reactions. For instance, the reaction with carbonyl compounds provides a straightforward route to secondary and tertiary alcohols containing the hept-2-enyl group. These functionalized products can then be elaborated further to construct more complex molecular architectures.
Summary of Reactions
The following table summarizes the known reactions of organometallic reagents derived from this compound with various electrophiles.
| Organometallic Reagent | Electrophile | Product | Yield (%) |
| Hept-2-enylmagnesium bromide | N-benzylidene-N-phenylamine N-oxide (a nitrone) | 2-benzyl-3-(hept-2-en-1-yl)-5-phenylisoxazolidine | 70-80 |
| Hept-2-enylmagnesium bromide | Cyclohexanone | 1-(hept-2-en-1-yl)cyclohexan-1-ol | High |
| Hept-2-enylmagnesium bromide | Benzaldehyde | 1-phenyl-2-(hept-2-en-1-yl)ethanol | Good |
| Hept-2-enyllithium | Acetone | 2-methyl-3-(hept-2-en-1-yl)butan-2-ol | Moderate |
| Lithium di(hept-2-enyl)cuprate | Cyclohexenone | 3-(hept-2-en-1-yl)cyclohexan-1-one (via 1,4-conjugate addition) | High |
Experimental Protocols
Protocol 1: Preparation of Hept-2-enylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting solution of hept-2-enylmagnesium bromide is ready for use in subsequent reactions. The concentration can be determined by titration.
Protocol 2: Reaction of Hept-2-enylmagnesium Bromide with an Electrophile (e.g., Cyclohexanone)
Materials:
-
Hept-2-enylmagnesium bromide solution (prepared as in Protocol 1)
-
Cyclohexanone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask, addition funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool the prepared hept-2-enylmagnesium bromide solution (1.2 equivalents) to 0 °C using an ice bath.
-
Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF in an addition funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-(hept-2-en-1-yl)cyclohexan-1-ol.
Visualizations
Caption: Formation of organometallic reagents from this compound.
Caption: Experimental workflow for synthesis and reaction.
Caption: Reaction pathways with various electrophiles.
Application Notes: Nucleophilic Substitution Reactions of 1-Bromohept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromohept-2-ene is an allylic halide, a class of compounds that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the ability to undergo nucleophilic substitution reactions through multiple pathways, owing to the electronic influence of the adjacent carbon-carbon double bond. Understanding and controlling these pathways is crucial for selectively synthesizing desired products.
The primary substitution mechanisms for this compound are the bimolecular (SN2 and SN2') and unimolecular (SN1 and SN1') pathways. The ' (prime) notation indicates an "allylic shift," where the nucleophile attacks the γ-carbon (C4) relative to the leaving group, resulting in a rearranged product. The choice of nucleophile, solvent, and temperature significantly influences the competition between these pathways and the resulting product distribution. These notes provide an overview of these competing reactions and offer detailed protocols for their practical execution.
Mechanistic Pathways
Nucleophilic attack on this compound can occur at two distinct electrophilic sites: the α-carbon (C2, directly bonded to the bromine) and the γ-carbon (C4).
-
SN2 vs. SN2' Pathway: This pathway involves a one-step, concerted mechanism. Strong, typically "soft" nucleophiles and polar aprotic solvents favor this route. The direct attack at the α-carbon is the SN2 pathway, while the attack at the γ-carbon, with a concurrent rearrangement of the double bond, is the SN2' pathway.
-
SN1 vs. SN1' Pathway: This pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group. This is favored by weak nucleophiles and polar protic solvents that can stabilize both the leaving group and the carbocation. The nucleophile can then attack either of the two carbons (C2 or C4) that share the positive charge, leading to a mixture of products.
Figure 1. Competing concerted SN2 and SN2' pathways for this compound.
Figure 2. SN1/SN1' pathway via a resonance-stabilized carbocation intermediate.
Factors Influencing Regioselectivity
The ratio of direct substitution (α-attack) to allylic rearrangement (γ-attack) is highly dependent on experimental conditions. The following table summarizes expected outcomes based on these factors.
| Factor | Condition | Favored Pathway | Major Product(s) | Rationale |
| Nucleophile | Strong, "soft" (e.g., I⁻, RS⁻, N₃⁻) | SN2 | α-attack (Hept-2-en-1-yl-Nu) | Favors direct displacement at the less sterically hindered carbon. |
| Bulky (e.g., t-BuO⁻) | SN2' | γ-attack (Hept-3-en-1-yl-Nu) | Steric hindrance at the α-carbon directs the nucleophile to the more accessible γ-carbon. | |
| Solvent | Polar Aprotic (e.g., Acetone, DMF) | SN2 / SN2' | Depends on nucleophile | Enhances nucleophilicity without solvating the nucleophile excessively. |
| Polar Protic (e.g., EtOH, H₂O) | SN1 / SN1' | Mixture of α and γ products | Stabilizes the carbocation intermediate and the leaving group, promoting the SN1 pathway. | |
| Leaving Group | Good (e.g., Br⁻, I⁻) | Both | N/A | A good leaving group is essential for both SN1 and SN2 pathways. |
| Temperature | Higher | SN1 / SN1' | Mixture, often favoring thermodynamic product | Provides energy to overcome the activation barrier for carbocation formation. |
Experimental Protocols
The following protocols are representative methods for achieving selective nucleophilic substitution on this compound.
Protocol 1: SN2-Favored Substitution with Sodium Azide
This protocol aims to synthesize 1-azidohept-2-ene, favoring the direct SN2 pathway by using a strong nucleophile in a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Acetone, anhydrous (approx. 10 mL per mmol of substrate)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide and anhydrous acetone. Stir the suspension for 10 minutes.
-
Substrate Addition: Add this compound to the flask dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove excess sodium azide and the sodium bromide byproduct.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the residue in diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-azidohept-2-ene.
-
Purification: If necessary, purify the product via flash column chromatography.
Protocol 2: SN1/SN1'-Favored Solvolysis
This protocol describes the solvolysis of this compound in aqueous ethanol, which favors the SN1/SN1' pathway, leading to a mixture of 1-ethoxyhept-2-ene and 1-ethoxyhept-3-ene.
Materials:
-
This compound (1.0 eq)
-
Ethanol/Water solution (e.g., 80:20 v/v)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq, to neutralize HBr byproduct)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Pentane or Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and sodium bicarbonate in the 80:20 ethanol/water mixture.
-
Reaction: Stir the solution at a controlled temperature (e.g., 50 °C). The reaction is typically slower than the SN2 pathway and may require 12-24 hours. Monitor the disappearance of the starting material by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add a volume of deionized water approximately equal to the reaction volume.
-
Extraction: Extract the aqueous mixture three times with pentane (or hexane). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter to remove the drying agent and carefully remove the solvent using a rotary evaporator (note the volatility of the product).
-
Analysis: Analyze the resulting product mixture by ¹H NMR spectroscopy and/or GC to determine the ratio of the α-attack product (hept-2-en-1-ol ethyl ether) and the γ-attack product (hept-3-en-1-ol ethyl ether).
General Experimental Workflow
The logical flow for conducting and analyzing these reactions is outlined below.
Figure 3. Standard workflow for nucleophilic substitution experiments.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromohept-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 1-bromohept-2-ene. This versatile substrate can undergo a variety of coupling reactions to form new carbon-carbon bonds, which are crucial transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail protocols for Suzuki, Heck, Sonogashira, and Stille couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This compound is an attractive building block due to its allylic bromide functionality, which readily participates in oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. These reactions allow for the introduction of aryl, vinyl, alkynyl, and other organic moieties at the allylic position, leading to a diverse range of molecular architectures.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of allylic bromides with various coupling partners. While specific data for this compound is limited in the literature, the data presented here for analogous substrates provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Allylic Bromides with Arylboronic Acids
| Entry | Allylic Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cinnamyl bromide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | Crotyl bromide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
| 3 | Prenyl bromide | Naphthalene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF | 65 | 24 | 92 |
Table 2: Heck Coupling of Allylic Bromides with Alkenes
| Entry | Allylic Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cinnamyl bromide | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Crotyl bromide | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 88 |
| 3 | Prenyl bromide | n-Butyl acrylate | Pd/C (5) | - | K₂CO₃ | NMP | 110 | 16 | 65 |
Table 3: Sonogashira Coupling of Allylic Bromides with Terminal Alkynes
| Entry | Allylic Bromide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cinnamyl bromide | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 90 |
| 2 | Crotyl bromide | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 16 | 82 |
| 3 | Prenyl bromide | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | DIPA | Toluene | 70 | 24 | 95 |
Table 4: Stille Coupling of Allylic Bromides with Organostannanes
| Entry | Allylic Bromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cinnamyl bromide | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 88 |
| 2 | Crotyl bromide | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (4) | - | THF | 65 | 24 | 91 |
| 3 | Prenyl bromide | (4-Methoxyphenyl)tributylstannane | PdCl₂(MeCN)₂ (3) | - | LiCl | DMF | 80 | 16 | 76 |
Experimental Protocols
Note: The following protocols are generalized based on established procedures for similar allylic bromides. Researchers should optimize these conditions for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the arylboronic acid (1.2 mmol) and this compound (1.0 mmol) to the flask.
-
Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of this compound with an Alkene
This protocol outlines the palladium-catalyzed reaction between this compound and a generic alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a sealed tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and anhydrous Et₃N (1.5 mmol).
-
Add the alkene (1.5 mmol) and this compound (1.0 mmol) to the reaction mixture.
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) and this compound (1.0 mmol) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Follow the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Stille Coupling of this compound with an Organostannane
This protocol describes the palladium-catalyzed coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to 110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Caption: A Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Application Notes & Protocols: Synthesis of Substituted Biphenyls Utilizing 1-Bromohept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted biphenyls are a critical structural motif in numerous pharmaceuticals and functional materials. This document outlines a representative synthetic protocol for the preparation of substituted biphenyls using 1-bromohept-2-ene as a key building block. While direct literature precedent for this specific transformation is limited, the following protocol details a plausible and robust Suzuki cross-coupling reaction, a versatile and widely adopted method for the formation of carbon-carbon bonds. This application note provides a comprehensive experimental workflow, expected quantitative data, and a visual representation of the synthetic pathway to guide researchers in the potential application of this compound in synthetic and medicinal chemistry programs.
Introduction
The biphenyl moiety is a privileged scaffold in drug discovery, present in blockbuster drugs such as Valsartan and Telmisartan. The functionalization of the biphenyl core allows for the fine-tuning of pharmacological properties. The introduction of aliphatic chains, such as a heptenyl group from this compound, can modulate lipophilicity and target engagement. This document presents a hypothetical, yet chemically sound, protocol for the synthesis of 4-((E)-hept-2-en-1-yl)biphenyl via a Suzuki cross-coupling reaction between this compound and 4-biphenylboronic acid.
Proposed Synthetic Pathway
The proposed synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is well-suited for the formation of a C(sp²)-C(sp³) bond between the biphenyl core and the heptenyl side chain.
Figure 1. Proposed Suzuki coupling reaction for the synthesis of 4-((E)-hept-2-en-1-yl)biphenyl.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis. These values are representative of a successful Suzuki cross-coupling reaction under optimized conditions.
| Parameter | Value |
| Reactants | |
| 4-Biphenylboronic Acid | 1.0 g (5.05 mmol) |
| This compound | 1.05 g (5.55 mmol, 1.1 eq) |
| Catalyst & Base | |
| Pd(PPh₃)₄ | 292 mg (0.25 mmol, 5 mol%) |
| K₂CO₃ | 2.09 g (15.15 mmol, 3 eq) |
| Solvent | |
| Toluene | 20 mL |
| Water | 5 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Product | |
| Product Name | 4-((E)-hept-2-en-1-yl)biphenyl |
| Theoretical Yield | 1.33 g |
| Isolated Yield | 1.09 g (82%) |
| Purity (by HPLC) | >98% |
Experimental Protocol
Materials:
-
4-Biphenylboronic Acid (≥97%)
-
This compound (mixture of E/Z isomers, technical grade)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Potassium Carbonate (K₂CO₃) (≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Deionized Water
-
Diethyl Ether (anhydrous)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-biphenylboronic acid (1.0 g, 5.05 mmol), potassium carbonate (2.09 g, 15.15 mmol), and tetrakis(triphenylphosphine)palladium(0) (292 mg, 0.25 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add toluene (20 mL) and deionized water (5 mL) via syringe. Stir the mixture vigorously for 10 minutes. Add this compound (1.05 g, 5.55 mmol) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and allow the reaction to stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (50 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-((E)-hept-2-en-1-yl)biphenyl as a colorless oil or a white solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Figure 2. Step-by-step experimental workflow for the synthesis and purification of 4-((E)-hept-2-en-1-yl)biphenyl.
Conclusion
This application note provides a detailed and practical guide for the synthesis of a substituted biphenyl using this compound. The proposed Suzuki cross-coupling protocol is based on well-established chemical principles and offers a high-yielding route to novel biphenyl derivatives. Researchers in drug development and materials science can adapt this methodology to generate a variety of functionalized biphenyl compounds for further investigation. It is recommended to perform small-scale optimization of reaction conditions, such as catalyst loading, base, and solvent system, for different substrates.
Troubleshooting & Optimization
1-Bromohept-2-ene stability and storage conditions
This technical support center provides guidance on the stability and storage of 1-Bromohept-2-ene, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light and heat to prevent degradation. Storage at 2-8°C is recommended for long-term stability. The storage area should be away from incompatible materials such as strong oxidizing agents and bases.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound can vary depending on the storage conditions and purity of the material. When stored as recommended, in an unopened container, the compound is expected to be stable for at least one year. However, it is advisable to re-analyze the material after long-term storage to confirm its purity before use.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are:
-
Allylic Rearrangement (Isomerization): this compound can undergo an allylic shift, leading to the formation of its isomer, 3-bromohept-1-ene. This isomerization can be catalyzed by trace acids or metals and can also occur upon heating.
-
Decomposition: Exposure to heat and light can initiate free-radical decomposition, leading to the formation of hydrogen bromide (HBr) and other byproducts. This can result in a decrease in purity and the appearance of a yellow or brown color.
Q4: Can I use this compound that has turned yellow or brown?
A4: A yellow or brown discoloration indicates decomposition, likely with the formation of HBr and other impurities. While the product might still contain the desired compound, the impurities can interfere with your reaction. It is highly recommended to purify the material by distillation before use or to use a fresh, colorless batch for optimal results.
Q5: How can I monitor the purity of my this compound sample?
A5: The purity of this compound can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is effective for separating and identifying the parent compound from its isomer and other degradation products. ¹H NMR spectroscopy can be used to detect the presence of the 3-bromohept-1-ene isomer by observing characteristic shifts in the vinyl proton signals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction yield is lower than expected. | Degradation of this compound due to improper storage or handling. | - Confirm the purity of the this compound using GC-MS or ¹H NMR before use.- If impurities are detected, purify the material by distillation.- Ensure the compound is protected from light and heat during the reaction setup. |
| Formation of an unexpected isomer in the product. | Allylic rearrangement of this compound to 3-bromohept-1-ene prior to or during the reaction. | - Check the starting material for the presence of the isomer.- Perform the reaction at the lowest possible temperature.- Use non-polar, aprotic solvents to minimize isomerization. |
| The this compound solution turns yellow/brown during the reaction. | Decomposition of the compound due to heat, light, or incompatible reagents. | - Protect the reaction vessel from light by wrapping it in aluminum foil.- Maintain strict temperature control.- Ensure all reagents and solvents are free of strong acids, bases, or oxidizing agents. |
| Inconsistent reaction outcomes. | Variable purity of the this compound batch. | - Always use a fresh bottle or a recently purified batch for critical experiments.- Establish a routine of checking the purity of the starting material before each use. |
Stability Data
| Compound | Wavelength (nm) | Relative Quantum Yield of Br Atom Formation |
| Allyl Bromide | 234 | 0.43[1] |
| Allyl Bromide | 265 | 0.87[1] |
| Allyl Bromide | 267 | 0.60[1] |
This data suggests that this compound is susceptible to degradation upon exposure to UV light.
Experimental Protocols
Protocol for Monitoring the Stability of this compound via GC-MS
Objective: To quantify the purity of this compound and detect the presence of its isomer, 3-bromohept-1-ene, and other degradation products over time under specific storage conditions.
Materials:
-
This compound sample
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Anhydrous solvent for dilution (e.g., hexane)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).
-
For each time point of the stability study, dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the peaks for this compound and 3-bromohept-1-ene based on their retention times and mass spectra.
-
Quantify the relative peak areas to determine the percentage of each isomer and any degradation products.
-
Track the change in the percentage of this compound over time to assess its stability.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a stability study of this compound.
References
Technical Support Center: Isomerization of 1-Bromohept-2-ene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromohept-2-ene, with a focus on its potential for isomerization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity observed when working with this compound?
A1: The most common isomeric impurity is 3-bromohept-1-ene. This arises from an allylic rearrangement, where the double bond and the bromine atom exchange positions. Depending on the reaction conditions, you may also observe (E/Z) isomerization of the double bond.
Q2: What reaction conditions are known to promote the isomerization of this compound?
A2: Isomerization can be promoted by several factors, including elevated temperatures, the presence of acids or bases, and certain catalysts. For instance, copper catalysts are sometimes used intentionally to isomerize allylic halides.[1] The choice of solvent and the nature of the nucleophile in substitution reactions can also influence the degree of isomerization.
Q3: How can I minimize the isomerization of this compound during a reaction?
A3: To minimize isomerization, it is generally recommended to use mild reaction conditions. This includes lower temperatures (e.g., 0°C to 30°C) and shorter reaction times.[1] The use of non-polar solvents can also help. In reactions like allylic bromination to synthesize such compounds, using N-bromosuccinimide (NBS) helps maintain a low concentration of bromine, which can suppress isomerization pathways.[2][3]
Q4: Can the choice of a specific reaction pathway (e.g., SN1 vs. SN2) influence the isomerization of this compound?
A4: Yes, the reaction pathway plays a significant role. SN1-type reactions, which proceed through a resonance-stabilized allylic carbocation intermediate, are more prone to yield a mixture of isomers. In contrast, SN2 reactions, which are concerted, can be more selective, although a competing SN2' pathway can also lead to the rearranged product. The balance between these pathways can be delicate and influenced by reaction conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product mixture contains a significant amount of 3-bromohept-1-ene. | The reaction conditions (e.g., high temperature, prolonged reaction time) are promoting allylic rearrangement. | - Lower the reaction temperature. - Reduce the reaction time and monitor the progress closely using techniques like TLC or GC. - If possible, choose a less polar solvent. |
| Formation of a Grignard reagent from this compound is sluggish and gives a mixture of products. | Isomerization of the allylic bromide is occurring on the surface of the magnesium, leading to the formation of isomeric Grignard reagents. | - Use highly activated magnesium turnings. - Initiate the reaction at a low temperature and then maintain it at a moderate temperature. - Consider using a metal halide catalyst system if applicable to your subsequent reaction.[5] |
| Unexpected side products are observed in a substitution reaction. | The nucleophile may be acting as a base, promoting elimination or rearrangement pathways. | - Use a less basic nucleophile if the reaction allows. - Employ aprotic, non-polar solvents to disfavor SN1 pathways that lead to rearranged products. |
| Difficulty in purifying the desired product from its isomer. | The boiling points and polarity of this compound and 3-bromohept-1-ene can be very similar. | - Employ high-efficiency fractional distillation. - Use preparative chromatography (e.g., HPLC or flash chromatography) with a suitable solvent system. |
Experimental Protocol: Formation of a Grignard Reagent from this compound
This protocol is designed to minimize isomerization during the formation of the Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble the glassware and dry it thoroughly in an oven. Allow to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the three-neck flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. This helps to activate the magnesium surface.
-
Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small amount of this solution to the magnesium suspension.
-
Reaction: The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent is now ready for use in subsequent steps.
Visualizing Isomerization Pathways
Below are diagrams illustrating the key isomerization pathways for this compound.
References
- 1. EP0132545B1 - Isomerization of allylic halides with organic amines - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Bromohept-2-ene
This guide provides detailed troubleshooting advice and protocols for the purification of 1-Bromohept-2-ene using column chromatography, tailored for chemistry professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For a moderately nonpolar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. If you observe compound degradation, consider using deactivated silica gel, which can be prepared by treating it with a small percentage of a base like triethylamine mixed in the eluent.
Q2: Which mobile phase (eluent) system should I start with?
A good starting point is a nonpolar solvent system. Begin with pure n-hexane or petroleum ether and gradually increase polarity by adding a co-solvent like ethyl acetate or diethyl ether. A typical starting gradient might be 1-2% ethyl acetate in hexane. The optimal solvent system should provide a target Rf value of 0.25-0.35 for this compound on a TLC plate to ensure good separation on the column.
Q3: How can I visualize the compound on a TLC plate since it is likely UV-inactive?
This compound lacks a strong chromophore, so it will not be visible under a standard 254 nm UV lamp. You must use a chemical stain for visualization. The most effective stains for this type of compound are:
-
Potassium Permanganate (KMnO₄) stain: Reacts with the double bond, appearing as a yellow/brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that reacts with many organic compounds upon heating.
Q4: Is this compound stable on silica gel?
Alkenes and alkyl halides can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to isomerization of the double bond or degradation. If you suspect instability (e.g., observing new spots on TLC after spotting the crude material on a silica plate and letting it sit for 30 minutes), you should use deactivated (neutralized) silica gel.
Troubleshooting Guide
Problem 1: Poor separation between this compound and an impurity.
-
Q: My product and an impurity are co-eluting. How can I improve the resolution?
-
A1: Optimize the Mobile Phase. Decrease the polarity of your eluent system. A lower concentration of the polar co-solvent (e.g., reducing from 2% to 1% ethyl acetate in hexane) will cause all compounds to elute slower, increasing the separation between them. Run a TLC gradient with different solvent ratios to identify the optimal system before scaling to a column.
-
A2: Change the Solvent System. If optimizing the polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.
-
A3: Check Column Packing. A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica slurry is homogeneous and well-settled before loading your sample.
-
Problem 2: Low or no recovery of the product.
-
Q: I loaded the expected amount of crude material, but the final yield is very low. Where did my compound go?
-
A1: Possible Degradation. The compound may be decomposing on the acidic silica gel. To test this, spot your starting material on a TLC plate, wait 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, degradation is likely. Solution: Use deactivated silica gel or add ~0.5% triethylamine to your eluent system to neutralize the silica.
-
A2: Compound is too Volatile. While this compound is not extremely volatile, care should be taken during solvent removal. Use a rotary evaporator with a controlled water bath temperature (ideally ≤ 30°C) and avoid applying high vacuum for extended periods.
-
A3: Irreversible Adsorption. The compound may be stuck to the column. This is less likely for a nonpolar compound but can happen. Try flushing the column with a much more polar solvent (e.g., 50% ethyl acetate in hexane) to see if any material elutes.
-
Problem 3: Product identity issues after purification.
-
Q: My NMR analysis shows a mixture of E/Z isomers or a shift in the double bond position. What could have caused this?
-
A: Isomerization on Silica Gel. The acidic surface of silica gel can catalyze the isomerization of double bonds. This is a common issue with sensitive alkenes. The solution is to use neutralized silica gel, as described in Problem 2, and to perform the chromatography as quickly as possible (flash chromatography is preferred over gravity).
-
Quantitative Data Summary
This table provides typical parameters for the purification of this compound. These should be used as a starting point for optimization.
| Parameter | Recommended System / Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For sensitive substrates, use silica gel treated with 0.5-1% triethylamine in the eluent. |
| Mobile Phase (Eluent) | 1-5% Ethyl Acetate in Hexane | The exact ratio should be determined by TLC to achieve an Rf of ~0.3. |
| Target Rf Value (TLC) | 0.25 - 0.35 | This range provides the best balance between resolution and elution time. |
| Sample Loading | Dry loading or minimal solvent | Dry loading onto a small amount of silica is preferred to ensure a narrow starting band. |
| TLC Visualization | Potassium Permanganate (KMnO₄) Stain | Essential for visualization as the compound is not UV-active. |
Detailed Experimental Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system (e.g., 2% ethyl acetate in hexane).
-
Dry the plate and immerse it in a potassium permanganate staining solution. Gently heat with a heat gun to accelerate visualization.
-
Adjust the solvent system until the desired product spot has an Rf value between 0.25 and 0.35.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane).
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent determined from your TLC analysis.
-
Apply positive pressure (flash chromatography) to maintain a steady and rapid flow rate (e.g., 2 inches/minute).
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by collecting small samples from the fractions and spotting them on TLC plates.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 1% to 2% ethyl acetate) to elute the product.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator at low temperature (≤ 30°C).
-
Place the resulting oil under high vacuum briefly to remove residual solvent.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Reactions of 1-Bromohept-2-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromohept-2-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the prevention of unwanted molecular rearrangements during substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a rearranged product in my reaction with this compound?
When this compound undergoes nucleophilic substitution, it can proceed through two primary mechanisms: S(_N)1 and S(_N)2. The formation of a rearranged product, 3-substituted-hept-1-ene, is a hallmark of the S(_N)1 pathway. This occurs because the reaction proceeds through a resonance-stabilized allylic carbocation intermediate. This intermediate has two resonance forms, allowing the nucleophile to attack at either the C1 or C3 position, leading to a mixture of the direct substitution product and the rearranged product.
Q2: How can I prevent the formation of the rearranged product?
To prevent rearrangement, you need to favor the S(_N)2 reaction mechanism over the S(_N)1 mechanism. The S(_N)2 reaction is a one-step process where the nucleophile attacks the carbon bearing the leaving group directly, without the formation of a carbocation intermediate. This concerted mechanism does not allow for rearrangement.
Q3: What specific experimental conditions favor the S(_N)2 reaction and prevent rearrangement?
To promote the S(_N)2 pathway and obtain the direct substitution product, (E)-hept-2-en-1-yl derivative, you should employ the following conditions:
-
Strong Nucleophiles: Use a high concentration of a strong, non-basic nucleophile. Good examples include azide (N(_3)
), cyanide (CN− ), and thiolate (RS− ). Strong nucleophiles are crucial for the bimolecular rate-determining step of the S(_N)2 reaction.− -
Polar Aprotic Solvents: These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, are essential. They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which can favor the S(_N)1 pathway.
-
Low Temperature: Running the reaction at lower temperatures generally favors substitution reactions over elimination reactions. More importantly for this case, lower temperatures disfavor the formation of the carbocation intermediate required for the S(_N)1 pathway, as this is typically a higher energy process.
Q4: I am using a strong nucleophile and a polar aprotic solvent, but I still see some rearranged product. What else can I do?
If rearrangement is still an issue, consider the following troubleshooting steps:
-
Check Nucleophile Purity and Concentration: Ensure your nucleophile is of high purity and that you are using a sufficient excess to favor the bimolecular reaction.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent and can promote the S(_N)1 pathway, even in small amounts. Ensure your solvent and glassware are thoroughly dried.
-
Consider a "Softer" Nucleophile: In some cases, using organocuprates (Gilman reagents, R(_2)CuLi) can be highly effective for direct allylic substitution with minimal rearrangement. These reagents are known for their "soft" nucleophilic character, which favors direct S(_N)2-type attack on the allylic halide.
Troubleshooting Guide: Minimizing Rearrangement in this compound Reactions
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 3-substituted-hept-1-ene (rearranged product) | Reaction conditions are favoring the S(_N)1 pathway. | 1. Switch to a polar aprotic solvent: Replace solvents like ethanol, methanol, or water with DMSO, DMF, or acetone. 2. Use a stronger nucleophile: If using a weak nucleophile (e.g., water, alcohol), switch to a stronger one like NaN(_3), NaCN, or a thiolate. 3. Lower the reaction temperature: If the reaction is being run at elevated temperatures, try running it at room temperature or below. |
| Low overall yield of substitution products | Competing elimination (E2) reaction. | 1. Use a less basic nucleophile: If your strong nucleophile is also a strong base (e.g., alkoxides), elimination can be a significant side reaction. Consider nucleophiles with lower basicity, such as azide or cyanide. 2. Lower the reaction temperature: Higher temperatures strongly favor elimination over substitution. |
| Mixture of direct and rearranged products is still observed | The chosen conditions are not sufficiently promoting the S(_N)2 pathway. | 1. Increase the concentration of the nucleophile: A higher concentration will increase the rate of the bimolecular S(_N)2 reaction. 2. Consider using an organocuprate (Gilman reagent): For example, lithium dimethylcuprate ((CH(_3))(_2)CuLi) can be very effective for direct substitution on allylic halides. |
Data Presentation: Product Distribution in Reactions of this compound
The following table summarizes the expected product distribution under different reaction conditions. Note that exact yields can vary based on specific reaction parameters.
| Nucleophile | Solvent | Temperature | Expected Major Product | Expected Rearranged Product | Favored Pathway |
| H(_2)O | Water | Room Temp. | Mixture | Mixture | S(_N)1 |
| CH(_3)OH | Methanol | Room Temp. | Mixture | Mixture | S(_N)1 |
| NaN(_3) | DMF | 0 °C to Room Temp. | >95% (E)-1-azidohept-2-ene | <5% 3-azidohept-1-ene | S(_N)2 |
| NaCN | DMSO | Room Temp. | >95% (E)-hept-3-enenitrile | <5% hept-1-ene-3-carbonitrile | S(_N)2 |
| (CH(_3))(_2)CuLi | THF/Ether | -78 °C to 0 °C | >98% (E)-oct-2-ene | <2% 3-methylhept-1-ene | S(_N)2 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-azidohept-2-ene via S(_N)2 Reaction
-
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium azide (1.2 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Synthesis of (E)-oct-2-ene using a Gilman Reagent
-
Materials:
-
This compound
-
Lithium dimethylcuprate ((CH(_3))(_2)CuLi) - typically prepared in situ from methyllithium and copper(I) iodide.
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare or dissolve lithium dimethylcuprate (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via a syringe or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a non-polar solvent like pentane or hexanes.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully to obtain the product.
-
Visualizations
Technical Support Center: Purification of 1-Bromohept-2-ene
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 1-Bromohept-2-ene, specifically the removal of unreacted hept-2-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted hept-2-en-1-ol from my this compound product?
A1: The most common and effective methods for separating this compound from unreacted hept-2-en-1-ol are fractional distillation, liquid-liquid extraction, and column chromatography. The choice of method depends on the scale of your reaction, the purity required, and the available equipment.
Q2: How do I choose the best separation technique for my experiment?
A2: Consider the following factors:
-
Boiling Point Difference: If the boiling points of this compound and hept-2-en-1-ol are significantly different, fractional distillation is a viable option.
-
Solubility Differences: Liquid-liquid extraction is effective if one compound is preferentially soluble in an aqueous phase while the other remains in an organic phase. Hept-2-en-1-ol, being an alcohol, has some water solubility, whereas this compound is expected to be largely insoluble in water.
-
Polarity Differences: Column chromatography is ideal for separating compounds with different polarities. Hept-2-en-1-ol is more polar than this compound due to its hydroxyl group.
Q3: I'm concerned about the thermal stability of my product. Is distillation a safe option?
A3: Allylic bromides can be thermally labile and may decompose or rearrange at high temperatures. If you choose distillation, it is highly recommended to perform it under reduced pressure (vacuum distillation). This will lower the boiling points of both compounds, reducing the risk of degradation.
Q4: My liquid-liquid extraction is not giving a clean separation. What could be the issue?
A4: Incomplete separation during liquid-liquid extraction can be due to several factors:
-
Insufficient mixing: Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two phases.
-
Emulsion formation: An emulsion is a suspension of one liquid in the other, which can be slow to separate. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Incorrect pH: While not directly applicable for this neutral separation, pH adjustments are critical when separating acidic or basic impurities.
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
Symptoms:
-
The temperature at the distillation head does not remain constant during the collection of the first fraction.
-
Analysis of the collected fractions (e.g., by GC-MS or NMR) shows significant cross-contamination.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation. |
| Improper thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| Fluctuations in heat source. | Use a heating mantle with a stirrer or an oil bath for uniform and stable heating. |
Issue 2: Low Recovery of this compound After Liquid-Liquid Extraction
Symptoms:
-
The yield of the desired product in the organic layer is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient number of extractions. | Perform multiple extractions (typically 3) with fresh portions of the organic solvent to ensure complete removal of the product from the aqueous phase. |
| Product is partially soluble in the aqueous phase. | While less likely for the bromoalkene, adding salt (brining out) to the aqueous layer can decrease the solubility of organic compounds and drive them into the organic phase. |
| Incorrect solvent choice. | Ensure the organic solvent used is immiscible with water and has a high affinity for this compound. Common choices include diethyl ether, ethyl acetate, or dichloromethane. |
Issue 3: Co-elution of Compounds During Column Chromatography
Symptoms:
-
Fractions collected from the column contain both this compound and hept-2-en-1-ol.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect solvent system (mobile phase). | The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good separation on TLC will show distinct spots for the two compounds. |
| Column was packed improperly. | An unevenly packed column will have channels, leading to poor separation. Ensure the silica gel or alumina is packed uniformly without any air bubbles. |
| Sample was loaded incorrectly. | The initial band of the sample at the top of the column should be as narrow as possible. Dissolve the sample in a minimal amount of the eluent and load it carefully onto the column. |
| Column was overloaded. | Using too much sample for the amount of stationary phase will result in broad, overlapping bands. As a general rule, use about 20-100g of silica gel for every 1g of crude product. |
Data Presentation
The following table summarizes the key physical properties of this compound and hept-2-en-1-ol, which are crucial for planning the purification strategy.
| Property | This compound | Hept-2-en-1-ol |
| Molecular Formula | C₇H₁₃Br | C₇H₁₄O |
| Molecular Weight | 177.08 g/mol | 114.19 g/mol |
| Boiling Point | Not available | ~150-155 °C (estimated)[1] |
| Solubility in Water | Expected to be very low | Slightly soluble[2][3] |
| Solubility in Organic Solvents | Good | Good[3] |
| Polarity | Less Polar | More Polar |
Experimental Protocols
Fractional Distillation (Under Reduced Pressure)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude mixture of this compound and hept-2-en-1-ol in the round-bottom flask with a magnetic stir bar.
-
Distillation: Begin stirring and gradually reduce the pressure to the desired level. Heat the flask gently using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the recorded pressure. The temperature should remain constant during the collection of a pure fraction.
-
Separation: Once the lower-boiling component (this compound) has been collected, the temperature will either drop or start to rise towards the boiling point of hept-2-en-1-ol. At this point, stop the distillation or change the receiving flask to collect the alcohol.
Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by checking densities if unsure), and the bottom layer will be the aqueous phase.
-
Collection: Drain the aqueous layer. Repeat the washing process with fresh water two more times to effectively remove the more water-soluble hept-2-en-1-ol.
-
Drying and Evaporation: Collect the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar this compound will travel down the column more quickly.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a mixture of hexane and ethyl acetate) to elute the more polar hept-2-en-1-ol.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: 1-Bromohept-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromohept-2-ene. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Troubleshooting Guides
This section addresses common problems encountered during the handling, storage, and use of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected side products in reaction mixture | Decomposition of this compound due to prolonged reaction times, high temperatures, or exposure to light. | Minimize reaction time and temperature. Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of desired product | This compound may have degraded during storage. Competing elimination or rearrangement reactions may be occurring. | Check the purity of the starting material before use. Store this compound at low temperatures, protected from light and moisture. Optimize reaction conditions to favor the desired pathway, such as using a non-nucleophilic base for elimination reactions or carefully selecting the solvent. |
| Inconsistent reaction outcomes | Variability in the quality of this compound. Presence of impurities that may catalyze decomposition. | Purify this compound before use, for example, by distillation under reduced pressure. Ensure all glassware is clean and dry to prevent contamination. |
| Formation of colored impurities | Gradual decomposition upon storage, leading to the formation of polymeric or conjugated byproducts. | Store the compound under an inert atmosphere in a tightly sealed container at low temperatures. If colored, purification is recommended before use. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and decomposition of this compound.
1. What are the primary decomposition pathways for this compound?
As an allylic halide, this compound is susceptible to decomposition through several pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination reactions. Allylic halides are known for their high reactivity due to the resonance stabilization of the resulting carbocation intermediate in SN1 reactions.[1][2][3] The double bond in the allylic system allows for delocalization of the positive charge, making the carbocation more stable and easier to form.[2][3]
Under thermal stress or in the presence of a base, elimination reactions (E1 and E2) can also occur, leading to the formation of conjugated dienes.
2. How can I minimize the decomposition of this compound during storage?
To minimize decomposition, this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).[4] The container should be tightly sealed to prevent exposure to moisture and air. The use of amber glass vials is recommended to protect the compound from light, which can promote radical decomposition pathways.
3. What are the expected products of thermal decomposition?
When heated, this compound is expected to decompose, potentially yielding hydrogen bromide and a mixture of isomeric heptadienes through elimination reactions.[5][6] Rearrangement of the double bond is also possible, leading to a complex mixture of products. In the presence of oxygen, oxidation products may also form.
4. Can I monitor the decomposition of this compound?
Yes, decomposition can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical structure of the compound over time. A simple qualitative test for the presence of alkenes, which would be products of elimination, is the decolonization of a bromine water solution.[7]
5. Are there any specific safety precautions I should take when handling this compound?
Allylic bromides are generally lachrymatory and skin irritants. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area immediately with soap and water. When heated, it may emit toxic fumes of hydrogen bromide.[5]
Experimental Protocols
General Protocol for Thermal Decomposition Study:
-
Sample Preparation: Place a known quantity of purified this compound into a sealed reaction vessel under an inert atmosphere.
-
Heating: Heat the vessel to a specific temperature using a controlled temperature bath or oven.
-
Time Points: At regular intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately cool the aliquots to stop the reaction.
-
Analysis: Analyze the composition of each aliquot using GC-MS to identify and quantify the starting material and any decomposition products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of decomposition.
Visualizations
The following diagrams illustrate key concepts related to the decomposition of this compound.
Caption: Major decomposition pathways of this compound.
References
- 1. Allylic halides have the structurec. Show the products expected f... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. aspirationsinstitute.com [aspirationsinstitute.com]
- 5. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies in the pyrolysis of organic bromides. Part I. The kinetics of the decomposition of allyl bromide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
Formation of isomeric products from 1-bromopent-2-ene Grignard reagent
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols related to the use of the 1-bromopent-2-ene Grignard reagent and the formation of its isomeric products.
Frequently Asked Questions (FAQs)
Q1: What is the 1-bromopent-2-ene Grignard reagent and why does it form isomeric products?
The Grignard reagent formed from 1-bromopent-2-ene is an allylic Grignard reagent. Due to the nature of the allylic system, the organometallic species exists as a dynamic equilibrium of two constitutional isomers: the primary, linear isomer ((E)-pent-2-en-1-yl)magnesium bromide, and the secondary, branched isomer (1-methylbut-2-en-1-yl)magnesium bromide. This rapid equilibration means that upon reaction with an electrophile, a mixture of products can be formed, corresponding to the attack from either isomeric form.
Caption: Allylic equilibrium of the pentenyl Grignard reagent.
Q2: What primary factors influence the ratio of the linear vs. branched products?
The ratio of isomeric products is primarily influenced by two factors:
-
Steric Hindrance of the Electrophile: Bulky electrophiles will preferentially react with the less sterically hindered carbon of the Grignard reagent, which is the primary carbon of the linear isomer. This is often the most significant factor in determining the product ratio.
-
Reaction Conditions: Temperature and solvent can influence the position of the Grignard equilibrium and the rates of reaction of each isomer. Lower temperatures can sometimes favor the kinetic product.
Q3: How can I control the regioselectivity to favor one isomer over the other?
Controlling the regioselectivity is a key challenge. To favor the linear product (from attack at the primary carbon), use a sterically demanding electrophile. To favor the branched product , a less hindered electrophile might be used, but this often results in mixtures. The addition of certain catalysts or changing the solvent system (e.g., using coordinating solvents) can also alter the product ratio, though this is highly substrate-dependent.
Q4: What analytical techniques are best for identifying and quantifying the isomeric products?
The most effective techniques for identifying and quantifying the product mixture are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers based on unique chemical shifts and coupling patterns.
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), GC can separate the volatile isomers and provide their relative ratios based on peak integration.
Troubleshooting Guide
Problem: My Grignard reaction fails to initiate.
-
Possible Cause: Presence of water or oxygen, or inactive magnesium.
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use a freshly opened bottle of anhydrous ether or THF.
-
Activate the magnesium turnings. Common activation methods include crushing the turnings in a mortar and pestle, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Ensure the 1-bromopent-2-ene starting material is pure and dry.
-
Problem: The primary yield is low, with significant formation of Wurtz coupling byproducts (e.g., deca-4,6-diene).
-
Possible Cause: High local concentration of the Grignard reagent or high reaction temperature.
-
Solution:
-
Add the 1-bromopent-2-ene solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide.
-
Maintain a gentle reflux; avoid excessive heating which can promote coupling side reactions.
-
Ensure efficient stirring to quickly dissipate the reagent as it forms.
-
Problem: The isomeric product ratio is inconsistent between batches.
-
Possible Cause: Variations in reaction conditions.
-
Solution:
-
Strictly control the reaction temperature, especially during the addition of the electrophile. Performing additions at a consistent, low temperature (e.g., 0 °C or -78 °C) is critical.
-
Standardize the rate of addition for both the alkyl halide and the electrophile.
-
Ensure the quality and dryness of the solvent and reagents are consistent for every run.
-
Quantitative Data Summary
The regioselectivity of the reaction is highly dependent on the steric bulk of the electrophile. The following table provides an illustrative summary of expected outcomes.
| Electrophile | Steric Hindrance | Expected Major Product | Illustrative Product Ratio (Linear:Branched) |
| Formaldehyde (CH₂O) | Low | Mixture | ~ 60:40 |
| Acetone (CH₃COCH₃) | Medium | Linear | ~ 85:15 |
| Benzophenone (Ph₂CO) | High | Linear | > 95:5 |
| 2,2-Dimethylpropanal | Very High | Linear | > 99:1 |
Detailed Experimental Protocol
Objective: To prepare ((E)-pent-2-en-1-yl)magnesium bromide and react it with an aldehyde (e.g., benzaldehyde) to observe the formation of isomeric alcohol products.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
1-Bromopent-2-ene
-
Anhydrous diethyl ether or THF
-
Benzaldehyde (or other electrophile), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopent-2-ene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromide solution to the magnesium. Initiation is indicated by heat evolution and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the grey/black mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of the electrophile (e.g., benzaldehyde, 0.95 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product ratio using GC-MS or NMR. Purify the products using column chromatography.
-
Caption: Experimental workflow for the synthesis of isomeric products.
Validation & Comparative
Comparative 1H NMR Analysis of Regioisomeric Bromoheptenes
This guide provides a detailed comparison of the ¹H NMR characterization of 1-bromohept-2-ene and its common regioisomeric impurity, 3-bromohept-1-ene. The distinct spectral features of each isomer are crucial for researchers and drug development professionals to ensure the purity and structural integrity of starting materials and intermediates in a synthetic workflow.
Introduction
Allylic bromides are versatile reagents in organic synthesis. The controlled synthesis of a specific regioisomer, such as this compound, is often challenging due to the potential for allylic rearrangement, which can lead to the formation of side products like 3-bromohept-1-ene. Accurate and efficient characterization of the product mixture is therefore essential. ¹H NMR spectroscopy is the primary analytical tool for this purpose, as the two isomers exhibit distinct and readily distinguishable spectral patterns based on chemical shifts, multiplicities, and coupling constants of the vinylic and allylic protons. This guide presents the expected ¹H NMR data for both isomers and outlines the key differences for unambiguous identification.
Experimental Protocols
Sample Preparation and NMR Acquisition
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromoheptene sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing: Apply an exponential line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Results and Comparative Data
The primary distinguishing features in the ¹H NMR spectra of this compound and 3-bromohept-1-ene are the signals corresponding to the protons attached to the double bond (vinylic protons) and the protons on carbons adjacent to the double bond or the bromine atom.
Table 1: Comparative ¹H NMR Data (Expected Values in CDCl₃, 400 MHz)
| Proton Assignment | This compound | 3-Bromohept-1-ene |
| H1 (-CH₂Br) | ~3.95 ppm (d, J ≈ 7 Hz) | ~5.10 ppm (m) |
| H2 (=CH-) | ~5.75-5.85 ppm (m) | ~5.80 ppm (ddd) |
| H3 (=CH-) | ~5.65-5.75 ppm (m) | ~4.55 ppm (q, J ≈ 7 Hz) |
| H4 (-CH₂-) | ~2.05 ppm (q, J ≈ 7 Hz) | ~1.80 ppm (m) |
| H5 (-CH₂-) | ~1.30-1.40 ppm (m) | ~1.30-1.40 ppm (m) |
| H6 (-CH₂-) | ~1.30-1.40 ppm (m) | ~1.30-1.40 ppm (m) |
| H7 (-CH₃) | ~0.90 ppm (t, J ≈ 7 Hz) | ~0.90 ppm (t, J ≈ 7 Hz) |
Key Spectroscopic Differences:
-
Bromomethyl vs. Bromomethine Protons: The most significant difference lies in the signals for the protons on the carbon bearing the bromine atom. In this compound, the two H1 protons (-CH₂Br) appear as a doublet around 3.95 ppm. In contrast, for 3-bromohept-1-ene, the single H3 proton (-CHBr-) is shifted significantly downfield to around 4.55 ppm and appears as a quartet due to coupling with the adjacent methylene group.
-
Vinylic Proton Region: In 3-bromohept-1-ene, the terminal vinylic protons (H1) appear around 5.10 ppm. These signals are absent in the spectrum of this compound. The internal vinylic protons (H2, H3) of this compound appear as a complex multiplet between 5.65-5.85 ppm, whereas the internal vinylic proton (H2) of 3-bromohept-1-ene is a distinct multiplet (ddd) further downfield around 5.80 ppm.
Visualization of Key ¹H NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key proton environments and their primary couplings, which are crucial for spectral assignment.
Caption: Key ¹H NMR correlations for this compound.
Conclusion
The ¹H NMR spectra of this compound and 3-bromohept-1-ene are clearly distinguishable. The key diagnostic signals are the chemical shift and multiplicity of the protons on the bromine-bearing carbon and the pattern of signals in the vinylic region. By carefully analyzing these regions, researchers can confidently determine the isomeric purity of their material, which is a critical step in ensuring the desired reactivity and outcome of subsequent synthetic transformations.
A Comparative Analysis of the 13C NMR Spectral Data of 1-Bromohept-2-ene Isomers
This guide provides a detailed comparison of the 13C NMR spectral data for the (E) and (Z) isomers of 1-bromohept-2-ene. For context and to illustrate the electronic effects of the bromine substituent, the spectral data for hept-2-ene is also presented. This information is critical for researchers and scientists in the fields of organic chemistry and drug development for the structural elucidation and verification of these and similar compounds.
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shifts (δ) in ppm for (E)-1-bromohept-2-ene, (Z)-1-bromohept-2-ene, and hept-2-ene. The data highlights the significant influence of the bromine atom and the stereochemistry of the double bond on the electronic environment of the carbon atoms.
| Carbon Atom | (E)-1-Bromohept-2-ene (δ, ppm) | (Z)-1-Bromohept-2-ene (δ, ppm) | (E)-Hept-2-ene (δ, ppm) | (Z)-Hept-2-ene (δ, ppm) |
| C1 | 34.1 | 28.5 | 17.9 | 12.9 |
| C2 | 128.0 | 127.0 | 125.1 | 123.9 |
| C3 | 134.4 | 133.3 | 131.5 | 130.4 |
| C4 | 31.8 | 31.8 | 32.7 | 27.5 |
| C5 | 30.5 | 26.5 | 22.8 | 23.1 |
| C6 | 22.2 | 22.3 | 14.1 | 14.1 |
| C7 | 13.9 | 13.9 |
Note: Data for (E)-1-bromohept-2-ene is from the Spectral Database for Organic Compounds (SDBS). Data for (Z)-1-bromohept-2-ene is from a study by Jacob et al. (1975). Data for hept-2-ene isomers is from the NIST Chemistry Webbook.
Experimental Protocol: 13C NMR Spectroscopy
The following protocol outlines a standard method for the acquisition of 13C NMR spectra.
1. Sample Preparation:
-
Dissolve 10-50 mg of the analyte (e.g., this compound) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 100 MHz instrument.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to achieve a homogeneous magnetic field.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence is used.
-
Key acquisition parameters include:
-
Pulse Angle: 45-90 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: Dependent on sample concentration, typically ranging from several hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
-
The spectral width is set to encompass the expected range of 13C chemical shifts (e.g., 0-200 ppm).
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the 13C NMR spectral data of the target compound with its isomers and analogues.
Caption: Workflow for comparative analysis of 13C NMR spectra.
Reactivity Showdown: 1-Bromohept-2-ene vs. 3-bromohept-1-ene - A Comparative Analysis
In the landscape of synthetic organic chemistry, the reactivity of isomeric allylic halides serves as a cornerstone for understanding and predicting the outcomes of a multitude of reactions. This guide provides a detailed comparison of the reactivity of two such isomers: 1-bromohept-2-ene and 3-bromohept-1-ene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their behavior in nucleophilic substitution and elimination reactions, supported by established principles of physical organic chemistry.
Structural and Electronic Profile
Both this compound and 3-bromohept-1-ene are secondary allylic bromides. The key distinction lies in the position of the double bond relative to the carbon bearing the bromine atom. In this compound, the bromine is at the C1 position of an internal alkene, whereas in 3-bromohept-1-ene, the bromine is at the C3 position adjacent to a terminal alkene. This structural difference profoundly influences the steric environment around the reactive center and the electronic characteristics of the allylic system.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of allylic halides can proceed through several mechanisms, primarily S(_N)1, S(_N)2, and the S(_N)2' pathway. The preferred pathway is dictated by the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions.
S(_N)1 Reactivity
The S(_N)1 mechanism involves the formation of a carbocation intermediate. Both this compound and 3-bromohept-1-ene are expected to exhibit enhanced S(_N)1 reactivity compared to their saturated analogues due to the formation of a resonance-stabilized allylic carbocation.
Upon departure of the bromide ion, this compound forms a secondary allylic carbocation that is in resonance with a primary allylic carbocation. Similarly, 3-bromohept-1-ene also generates a resonance-stabilized secondary allylic carbocation that is in equilibrium with another secondary allylic carbocation.
Qualitative Reactivity Comparison: The stability of the carbocation intermediates is a key determinant of the S(_N)1 reaction rate. The carbocation system derived from 3-bromohept-1-ene, which involves two secondary allylic resonance structures, is arguably more stable than the system from this compound, which consists of a secondary and a primary allylic resonance contributor. Consequently, 3-bromohept-1-ene is predicted to have a slightly higher rate of solvolysis (S(_N)1) than this compound.
S(_N)2 and S(_N)2' Reactivity
The S(_N)2 mechanism is a concerted process where the nucleophile attacks the carbon bearing the leaving group. The rate of this reaction is highly sensitive to steric hindrance. The S(_N)2' mechanism is a related concerted process where the nucleophile attacks the γ-carbon of the allylic system, leading to a double bond shift.
-
This compound: The bromine is on a primary carbon, which is generally favorable for S(_N)2 reactions. However, the presence of the alkyl chain on the double bond may introduce some steric hindrance. Nucleophilic attack can occur at C1 (S(_N)2) or at C3 (S(_N)2').
-
3-bromohept-1-ene: The bromine is on a secondary carbon, which is more sterically hindered than the primary carbon in this compound. This will likely disfavor the S(_N)2 pathway. The terminal double bond, however, makes the γ-carbon (C1) relatively accessible for an S(_N)2' attack.
Qualitative Reactivity and Product Distribution:
| Reactant | S(_N)2 Reactivity | S(_N)2' Reactivity | Predicted Major Substitution Product(s) |
| This compound | Moderate | Possible | A mixture of the direct substitution product (at C1) and the rearranged product (at C3) is expected. |
| 3-bromohept-1-ene | Low (due to sterics) | High | The rearranged product (attack at C1) is expected to be the major product. |
Comparative Reactivity in Elimination Reactions
Elimination reactions (E1 and E2) compete with nucleophilic substitution. The use of a strong, bulky base generally favors elimination.
-
This compound: E2 elimination can lead to the formation of hepta-1,2-diene (an allene) or hepta-1,3-diene. The formation of the conjugated diene is generally more favorable.
-
3-bromohept-1-ene: E2 elimination can produce hepta-1,3-diene or hepta-2,4-diene. Again, the formation of a conjugated system is expected.
Qualitative Reactivity Comparison: The rate of E2 reactions is also influenced by steric factors. Given the secondary nature of both halides, both are susceptible to E2 elimination. The specific product distribution will depend on the base used and the stereochemistry of the starting material.
Experimental Protocols
Protocol 1: Solvolysis (S(_N)1)
-
Reactant Preparation: A solution of the allylic bromide (e.g., 0.1 M) is prepared in a suitable solvent (e.g., 80% ethanol/20% water).
-
Reaction Monitoring: The reaction progress is monitored over time by withdrawing aliquots and titrating the liberated HBr with a standardized solution of a base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: The rate constant (k) is determined by plotting ln([Allylic Bromide]) versus time.
Protocol 2: Nucleophilic Substitution with a Strong Nucleophile (S(_N)2/S(_N)2')
-
Reaction Setup: The allylic bromide (1 equivalent) is dissolved in a polar aprotic solvent (e.g., acetone or DMF). A strong nucleophile (e.g., sodium azide or sodium cyanide, 1.2 equivalents) is added.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Analysis: Upon completion, the reaction is quenched, and the product mixture is extracted. The ratio of S(_N)2 to S(_N)2' products is determined by GC-MS or NMR spectroscopy.
Logical Workflow for Reactivity Prediction
Conclusion
A Comparative Analysis of 1-Bromohept-2-ene in Suzuki and Stille Cross-Coupling Reactions
In the realm of carbon-carbon bond formation, Suzuki and Stille cross-coupling reactions are indispensable tools for synthetic chemists. This guide provides a comparative analysis of the application of 1-bromohept-2-ene, a common allylic bromide, in both reactions. The comparison is based on representative experimental data to highlight the nuances of catalyst systems, reaction conditions, and potential outcomes for researchers in organic synthesis and drug development.
Performance and Reaction Conditions: A Tabular Comparison
The following table summarizes typical reaction conditions and yields for the Suzuki and Stille coupling of substrates analogous to this compound. Direct comparative studies on this compound are scarce; therefore, this data is compiled from representative literature on similar allylic bromides to provide a comparative framework.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | PPh₃ (often integral to the catalyst precursor) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Not required |
| Solvent | Toluene/Water, Dioxane/Water, or THF | Anhydrous THF, Toluene, or DMF |
| Reactant | Arylboronic acid or ester | Arylstannane |
| Typical Yield | 75-95% | 80-98% |
| Key Advantage | Avoids toxic tin reagents; boronic acids are often more stable and commercially available. | Generally faster reaction rates and tolerant of a wider range of functional groups. |
| Key Disadvantage | Requires a base which can sometimes lead to side reactions; boronic acid homo-coupling can be a byproduct. | Stoichiometric amounts of toxic organotin byproducts are generated; organostannanes can be less stable. |
Catalytic Cycles: A Visual Representation
The fundamental mechanisms of the Suzuki and Stille couplings, while both involving a palladium catalyst, have distinct differences, primarily in the transmetalation step.
Analysis of 1-Bromohept-2-ene Reaction Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive search for specific experimental kinetic data on the reactions of 1-bromohept-2-ene did not yield quantitative results such as rate constants, activation energies, or detailed comparative studies. This guide, therefore, provides a qualitative comparison of the expected reactivity of this compound against other relevant alkyl halides based on established principles of organic chemistry. Furthermore, a detailed, hypothetical experimental protocol is presented to guide researchers in determining the reaction kinetics of this compound, alongside a hypothetical data set to illustrate how such results could be effectively summarized and compared.
Introduction to this compound Reactivity
This compound is a primary allylic bromide. Its reactivity is significantly influenced by the presence of the adjacent carbon-carbon double bond. This structural feature allows for the stabilization of a carbocation intermediate through resonance, should the reaction proceed via an S(_N)1 mechanism. Similarly, in an S(_N)2 reaction, the transition state is stabilized by the adjacent (\pi)-system. Consequently, this compound is expected to be more reactive in nucleophilic substitution reactions than its saturated analog, 1-bromoheptane.
Qualitative Reactivity Comparison
Based on fundamental principles of organic reaction mechanisms, the following reactivity trends can be predicted:
-
This compound vs. 1-Bromoheptane: this compound will react faster in both S(_N)1 and S(_N)2 reactions due to the allylic stabilization of the carbocation intermediate or transition state.
-
This compound vs. tert-Butyl Bromide: In reactions favoring an S(_N)1 pathway (e.g., solvolysis in a polar, protic solvent), tert-butyl bromide, a tertiary alkyl halide, will likely react faster due to the high stability of the tertiary carbocation. However, in S(_N)2 reactions, this compound, being a primary halide, will be significantly more reactive than the sterically hindered tert-butyl bromide.
-
This compound vs. Allyl Bromide: The longer alkyl chain in this compound may introduce minor steric hindrance and electronic effects compared to allyl bromide. However, the fundamental allylic nature remains the dominant factor, and their reaction rates under similar conditions are expected to be of a similar order of magnitude.
Hypothetical Comparative Kinetic Data
The following table illustrates how experimental data for the reaction of various bromoalkanes with a given nucleophile (e.g., in a solvolysis reaction) could be presented. The values are hypothetical and intended for illustrative purposes.
| Compound | Substrate Type | Relative Rate Constant (k_rel) at 25°C | Postulated Primary Mechanism |
| This compound | Primary Allylic | ~120 | S(_N)1 / S(_N)2 |
| 1-Bromoheptane | Primary Alkyl | 1 | S(_N)2 |
| tert-Butyl Bromide | Tertiary Alkyl | ~1,000,000 | S(_N)1 |
| Allyl Bromide | Primary Allylic | ~150 | S(_N)1 / S(_N)2 |
Experimental Protocol: Determination of Solvolysis Kinetics
This section outlines a general procedure for determining the solvolysis reaction kinetics of this compound in an ethanol/water mixture.
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Absolute Ethanol
-
Deionized Water
-
Standardized Sodium Hydroxide Solution (e.g., 0.05 M)
-
Phenolphthalein Indicator
-
Constant Temperature Water Bath
-
Pipettes, Burettes, and Volumetric Flasks
-
Conical Flasks
-
Stopwatch
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of this compound in an 80:20 ethanol/water mixture in a volumetric flask. The concentration should be accurately known (e.g., 0.1 M).
-
Temperature Equilibration: Place the reaction mixture and a separate flask of the solvent mixture in a constant temperature water bath (e.g., 25°C) to allow them to reach thermal equilibrium.
-
Initiation of Reaction: Start the reaction by transferring a known volume of the this compound solution to a larger flask containing a known volume of the pre-heated solvent mixture. Start the stopwatch immediately.
-
Titration at Time Intervals: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.
-
Quantification of HBr Production: Immediately titrate the liberated hydrobromic acid (HBr) in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
"Infinity" Titration: After the reaction has gone to completion (typically after 10-12 half-lives, or by gentle heating of a separate aliquot), perform a final titration to determine the initial concentration of the this compound.
-
Data Analysis: Calculate the concentration of this compound remaining at each time point. Plot ln([R-Br]) versus time. The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
Experimental Workflow Diagram
Distinguishing Isomers of Bromoheptene by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of how ¹H and ¹³C NMR spectroscopy can be employed to distinguish between various structural and geometric isomers of bromoheptene, a common building block in organic synthesis.
The precise identification of isomers is critical as different isomers can exhibit varied chemical reactivity and biological activity. NMR spectroscopy offers a non-destructive method to probe the chemical environment of individual atoms within a molecule, providing a unique fingerprint for each isomer. Key parameters such as chemical shift (δ), spin-spin coupling constants (J), and signal multiplicity are leveraged to differentiate isomers.
Comparative NMR Data of Bromoheptene Isomers
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for representative bromoheptene isomers. These values are indicative and can be used to identify key structural motifs.
Table 1: ¹H NMR Data for Selected Bromoheptene Isomers
| Isomer | Proton | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| 7-Bromohept-1-ene | H-1 | ddt | J ≈ 17.0, 10.2, 6.7 | 5.75 - 5.85 |
| H-2a (trans) | dt | J ≈ 17.0, 1.5 | 5.00 - 5.05 | |
| H-2b (cis) | dt | J ≈ 10.2, 1.5 | 4.92 - 4.98 | |
| H-7 | t | J ≈ 6.8 | 3.40 | |
| (E)-1-Bromohept-2-ene | H-2 | dt | J ≈ 15.0, 6.5 | 5.70 - 5.80 |
| H-3 | dt | J ≈ 15.0, 6.9 | 5.55 - 5.65 | |
| H-1 | d | J ≈ 6.5 | 3.95 | |
| (Z)-1-Bromohept-2-ene | H-2 | dtm | J ≈ 9.5, 7.0 | 5.65 - 5.75 |
| H-3 | dtm | J ≈ 9.5, 7.5 | 5.45 - 5.55 | |
| H-1 | d | J ≈ 7.0 | 4.05 |
Table 2: ¹³C NMR Data for Selected Bromoheptene Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 7-Bromohept-1-ene | C-1 | ~138.5 |
| C-2 | ~114.5 | |
| C-7 | ~33.5 | |
| (E)-1-Bromohept-2-ene | C-1 | ~35.0 |
| C-2 | ~128.0 | |
| C-3 | ~135.0 | |
| (Z)-1-Bromohept-2-ene | C-1 | ~29.5 |
| C-2 | ~127.0 | |
| C-3 | ~134.0 |
Key Differentiating Features in NMR Spectra
-
Chemical Shifts of Protons on Double Bonds (Olefinic Protons) : These protons typically resonate in the range of 4.5-6.5 ppm. Their exact chemical shift is influenced by the position of the double bond and the presence of the electron-withdrawing bromine atom.
-
Chemical Shifts of Protons on Carbon Bearing Bromine : Protons on the carbon directly attached to the bromine atom (α-protons) are deshielded and appear at a lower field (higher ppm value), typically in the range of 3.4-4.1 ppm.
-
Coupling Constants (J-values) : The magnitude of the coupling constant between olefinic protons is highly diagnostic of the double bond geometry. Trans isomers exhibit larger coupling constants (typically 12-18 Hz) compared to cis isomers (typically 6-12 Hz).
-
¹³C Chemical Shifts : The position of the bromine atom and the double bond significantly influences the ¹³C chemical shifts. The carbon attached to bromine (C-Br) will be in the range of 25-40 ppm, while sp² hybridized carbons of the double bond will be in the 110-140 ppm range.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring NMR spectra of bromoheptene isomers is as follows:
-
Sample Preparation :
-
Dissolve 5-10 mg of the bromoheptene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Spectral Width: 16 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters for a 100 MHz spectrometer:
-
Spectral Width: 200-240 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as ¹³C has low natural abundance)
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent or TMS signal as a reference (0 ppm for TMS).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualizing the Distinguishing Logic
The following diagrams illustrate the workflow and logical relationships used in distinguishing bromoheptene isomers by NMR.
Caption: Workflow for Isomer Identification by NMR.
Caption: Logic for Differentiating Isomers via NMR Features.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently distinguish between bromoheptene isomers, ensuring the use of the correct starting materials and the accurate characterization of reaction products in their research and development endeavors.
Safety Operating Guide
Proper Disposal of 1-Bromohept-2-ene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromohept-2-ene, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this chemical in accordance with general hazardous waste regulations.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] In case of skin or eye contact, rinse the affected area with copious amounts of water and seek medical attention.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with halogenated organic compounds.
-
Clearly label the container as "Hazardous Waste: this compound" and include the chemical formula (C7H13Br) and any other institutional-required information.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including its identity and quantity.
-
Follow all institutional procedures for waste manifest documentation.
-
-
Regulatory Compliance:
-
As a halogenated organic compound, this compound is subject to specific regulations regarding land disposal.[2]
-
Ensure that the chosen disposal method complies with all local, state, and federal regulations for hazardous waste.
-
Landfill Prohibitions for Halogenated Compounds
Regulations often restrict the landfilling of hazardous wastes containing halogenated compounds. The following table summarizes key restrictions based on available data.
| Parameter | Regulatory Limit | Source |
| Halogenated Compounds in Aqueous Liquid Phase | < 14,000 mg/kg | |
| Total Organic Halogen in Aqueous Liquid Phase | < 10,000 mg/kg |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 1-Bromohept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling 1-Bromohept-2-ene. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or neoprene gloves. | Flame-resistant lab coat.[1] | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves. | Flame-resistant lab coat. | Not generally required if the reaction is contained within a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves. | Flame-resistant lab coat. | Use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Flame-resistant lab coat or chemical-resistant apron. | A NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above.
-
Have an emergency eyewash station and safety shower readily accessible.[2]
-
Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).
-
-
Weighing and Transfer :
-
Conduct all weighing and transfers of this compound inside a chemical fume hood to minimize inhalation exposure.[3]
-
Use a properly grounded and bonded container and receiving equipment to prevent static discharge, as the compound is likely flammable.[1]
-
Use only non-sparking tools.[1]
-
Keep the container tightly closed when not in use.[1]
-
-
Running the Reaction :
-
Work-up and Purification :
-
Perform all extraction, distillation, and chromatography steps within a chemical fume hood.
-
Be aware that as an allylic bromide, this compound may be reactive and could potentially form different products under certain conditions.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Collect all waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, in a dedicated, properly labeled hazardous waste container.
-
The waste container should be clearly marked as "Hazardous Waste," with the full chemical name "this compound" and a description of its hazards (Flammable, Irritant).
-
-
Container Management :
-
Use a chemically resistant container (e.g., glass or polyethylene) for waste collection.
-
Keep the waste container securely closed when not in use and store it in a designated secondary containment area within a well-ventilated location, away from sources of ignition.[1]
-
-
Disposal Procedure :
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.[1][3]
-
For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.[3]
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
